molecular formula C7H7BN2O2 B6354865 (6-Cyano-2-methylpyridin-3-yl)boronic acid CAS No. 2225180-00-5

(6-Cyano-2-methylpyridin-3-yl)boronic acid

Cat. No.: B6354865
CAS No.: 2225180-00-5
M. Wt: 161.96 g/mol
InChI Key: LVULONDIXVUBGI-UHFFFAOYSA-N
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Description

(6-Cyano-2-methylpyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Cyano-2-methylpyridin-3-yl)boronic acid is 162.0600576 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Cyano-2-methylpyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Cyano-2-methylpyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-cyano-2-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVULONDIXVUBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C#N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Cyano-2-methylpyridine-3-boronic acid: A Keystone Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, pyridine derivatives hold a privileged position due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds. This guide provides an in-depth technical overview of 6-cyano-2-methylpyridine-3-boronic acid , a versatile reagent that combines the desirable electronic properties of the cyanopyridine scaffold with the synthetic flexibility of the boronic acid functional group.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will detail the molecular and physicochemical properties of 6-cyano-2-methylpyridine-3-boronic acid, provide a comprehensive synthesis protocol, discuss its characterization, and explore its application in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. The insights provided are grounded in established chemical principles and aim to equip the reader with the practical and theoretical knowledge required to effectively utilize this valuable synthetic intermediate.

Molecular Profile and Physicochemical Properties

The utility of a building block in drug discovery is intrinsically linked to its structural and electronic characteristics. The unique arrangement of substituents on the pyridine ring of 6-cyano-2-methylpyridine-3-boronic acid imparts specific properties that are highly advantageous for medicinal chemistry applications.

PropertyValueSource
Chemical Formula C₇H₇BN₂O₂[1]
Molecular Weight 161.96 g/mol [1]
IUPAC Name (6-cyano-2-methylpyridin-3-yl)boronic acid[1]
CAS Number 2225180-00-5[1]
Appearance White to off-white solidN/A
Purity Typically ≥95%[1]

The presence of the electron-withdrawing cyano group (-CN) significantly influences the electronic nature of the pyridine ring, while the methyl group (-CH₃) provides a point of steric distinction and can influence metabolic stability. The boronic acid [-B(OH)₂] moiety at the 3-position is the key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides and triflates.[2][3]

Synthesis of 6-Cyano-2-methylpyridine-3-boronic acid

Synthetic Pathway Overview

The synthesis logically begins from a readily available starting material, 3-bromo-2-methyl-6-cyanopyridine. This precursor undergoes a lithium-halogen exchange at low temperature to generate a transient pyridinyl-lithium species, which is then quenched with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

G A 3-Bromo-2-methyl-6-cyanopyridine B Pyridinyl-lithium intermediate A->B n-BuLi, THF, -78 °C C Boronate Ester Adduct B->C B(OiPr)₃, -78 °C to RT D 6-Cyano-2-methylpyridine-3-boronic acid C->D Aqueous Acid Workup (e.g., HCl)

Caption: Synthetic workflow for 6-cyano-2-methylpyridine-3-boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 3-Bromo-2-methyl-6-cyanopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-methyl-6-cyanopyridine (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the newly formed pyridinyl-lithium species, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining a temperature below -70 °C.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to afford pure 6-cyano-2-methylpyridine-3-boronic acid.

Spectroscopic Characterization

Unequivocal structural confirmation is a cornerstone of chemical synthesis. The identity and purity of synthesized 6-cyano-2-methylpyridine-3-boronic acid should be confirmed using standard analytical techniques. While a definitive, published spectrum for this specific molecule is not widely available, the expected spectral data can be predicted based on its structure and data from analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (position 4)~8.0-8.2d (doublet)
Pyridine-H (position 5)~7.8-8.0d (doublet)
-CH₃ (position 2)~2.6-2.8s (singlet)
-B(OH)₂Variable, broads (singlet)

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyridine-C (position 6, C-CN)~145-150
Pyridine-C (position 2, C-CH₃)~160-165
Pyridine-C (position 4)~140-145
Pyridine-C (position 5)~125-130
Pyridine-C (position 3, C-B)Low-field, variable
-CN (nitrile)~115-120
-CH₃~20-25
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 6-cyano-2-methylpyridine-3-boronic acid (C₇H₇BN₂O₂), the expected exact mass can be readily calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Expected [M+H]⁺: ~162.06

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of 6-cyano-2-methylpyridine-3-boronic acid in drug discovery is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2][3] This reaction is one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of biaryl and hetero-biaryl scaffolds common in pharmaceuticals.[2]

The Rationale for Use

A medicinal chemist would select 6-cyano-2-methylpyridine-3-boronic acid for several strategic reasons:

  • Introduction of a Privileged Scaffold: The substituted pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[7]

  • Modulation of Physicochemical Properties: The cyano group acts as a potent hydrogen bond acceptor and can modulate the pKa and lipophilicity of the final molecule, which are critical parameters for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Vectorial Synthesis: The defined substitution pattern allows for the directional and predictable synthesis of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR).

  • Metabolic Blocking: The methyl group can serve as a metabolic blocker, preventing unwanted oxidation at that position and potentially improving the pharmacokinetic profile of a drug candidate.

Generalized Protocol for Suzuki-Miyaura Coupling

The following is a general, robust protocol for the coupling of 6-cyano-2-methylpyridine-3-boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

G cluster_0 Reactants cluster_1 Reaction Conditions A 6-Cyano-2-methylpyridine-3-boronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D Coupled Product C->D Heat

Caption: General schematic for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 6-cyano-2-methylpyridine-3-boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DME/water in a 4:1 ratio).

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for several minutes.

  • Heating: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. The reaction can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent like ethyl acetate, and separate the layers. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired biaryl product.[8][9]

Conclusion

6-Cyano-2-methylpyridine-3-boronic acid is a highly valuable and versatile building block for contemporary drug discovery. Its well-defined structure offers a strategic combination of a privileged heterocyclic core with functional groups that can favorably influence both synthetic outcomes and the pharmacological properties of target molecules. As a key component in Suzuki-Miyaura cross-coupling reactions, it provides a reliable and efficient route to complex bi- and hetero-biaryl structures. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and a framework for its application, underscoring its importance for researchers and scientists dedicated to the advancement of medicinal chemistry.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]

  • Process for the production of 2-pyridylpyridine derivatives. (2002).
  • Preparation of 2-cyanopyridines. (1950).
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2010). MedChemComm. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. [Link]

  • Formulation of boronic acid compounds. (2004).
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2007). Arkivoc. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Formulation of boronic acid compounds. (2004). PubChem. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). MDPI. [Link]

  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (2019). RSC Advances. [Link]

  • Synthesis, In Silico, and Biological Evaluation of a Borinic Tryptophan-Derivative That Induces Melatonin-like Amelioration of Cognitive Deficit in Male Rat. (2022). MDPI. [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2016). Molecules. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • 13C NMR Spectrum (PHY0176619). PhytoBank. [Link]

Sources

Electronic properties of cyano-substituted pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of Cyano-Substituted Pyridine Boronic Acids

Abstract

Cyano-substituted pyridine boronic acids represent a pivotal class of molecules at the intersection of medicinal chemistry, chemical biology, and materials science. The strategic incorporation of a strongly electron-withdrawing cyano group onto the electron-deficient pyridine ring, which also bears a versatile boronic acid moiety, imparts a unique and highly tunable set of electronic properties. This guide provides a comprehensive exploration of these properties, grounded in experimental data and computational theory. We will dissect the synthetic strategies, delve into advanced spectroscopic and electrochemical characterization techniques, and illuminate the underlying electronic structure through Density Functional Theory (DFT). Furthermore, we will contextualize these fundamental properties within their practical applications, particularly in the realm of drug discovery, offering researchers and development professionals a thorough understanding of this potent chemical scaffold.

Introduction: The Power of Electronic Modulation

Pyridine boronic acids are foundational building blocks in modern chemistry. The pyridine core offers a basic nitrogen atom for hydrogen bonding and coordination, while the boronic acid group is renowned for its ability to form reversible covalent bonds with diols—a feature famously exploited in glucose sensing and as a warhead for enzyme inhibition.[1][2] The true power of this scaffold, however, lies in its capacity for synthetic modification. By introducing substituents to the pyridine ring, one can precisely modulate the molecule's electronic character, thereby fine-tuning its reactivity, binding affinity, pKa, and redox potential.

Among the most impactful substituents is the cyano (-C≡N) group. As a potent σ- and π-electron-withdrawing group, its presence dramatically lowers the electron density of the aromatic ring. This guide focuses specifically on the consequences of this substitution, providing a technical framework for understanding and harnessing the electronic properties of cyano-substituted pyridine boronic acids.

Synthetic Pathways: Accessing the Target Scaffold

The synthesis of cyano-substituted pyridine boronic acids requires a multi-step approach that logically combines methods for pyridine functionalization and borylation. The chosen route often depends on the desired substitution pattern and the availability of starting materials.

A common strategy involves the borylation of a pre-functionalized cyanohalopyridine. The halogen–metal exchange, typically using organolithium reagents at low temperatures followed by quenching with a trialkyl borate (e.g., triisopropyl borate), remains a fundamental and cost-effective method for creating the C-B bond. Subsequent hydrolysis then yields the desired boronic acid. Alternatively, palladium-catalyzed cross-coupling reactions of halopyridines with diboron reagents offer a milder route to the corresponding boronic esters.

The introduction of the cyano group can be achieved via several methods, including the direct cyanation of pyridine N-oxides or through Sandmeyer-type reactions on aminopyridines.[3] More modern approaches utilize palladium or copper-mediated cyanation reactions.[3]

cluster_synthesis Synthetic Workflow Start Halogenated Cyanopyridine (e.g., 2-Bromo-4-cyanopyridine) Step1 Halogen-Metal Exchange (e.g., n-BuLi, -78°C) Start->Step1 1. Step2 Borylation (e.g., B(O-iPr)3) Step1->Step2 2. Step3 Aqueous Workup / Hydrolysis (e.g., HCl) Step2->Step3 3. End Cyano-Substituted Pyridine Boronic Acid Step3->End

A generalized workflow for synthesizing cyano-substituted pyridine boronic acids.

Spectroscopic Characterization: Elucidating Molecular Structure

Unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for confirming the identity and purity of these compounds. The electronic influence of the cyano group is readily apparent in the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons and carbons. The combined electron-withdrawing effects of the pyridine nitrogen and the cyano group lead to significant deshielding of the remaining ring protons, shifting their signals downfield in the ¹H NMR spectrum.[4][5]

Experimental Protocol for NMR Spectroscopy [4]

  • Sample Preparation: Dissolve 5-10 mg of the cyano-substituted pyridine boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the exchangeable B(OH)₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum at room temperature.

    • Typical spectral width: -1 to 12 ppm.

    • The broad singlet corresponding to the B(OH)₂ protons can vary in chemical shift and may exchange with residual water in the solvent.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times or a higher number of scans are necessary due to the low natural abundance of ¹³C.

    • The carbon atom attached to the cyano group (quaternary carbon) will typically appear as a weak signal in the 115-125 ppm range, while carbons attached to the boronic acid group will also have characteristic shifts.

Functional Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Pyridine Ring Protons7.5 - 9.0 (downfield shifted)120 - 160
Boronic Acid Protons (B(OH)₂)5.0 - 8.0 (broad, variable)N/A
Quaternary Carbon (C-CN)N/A115 - 125
Quaternary Carbon (C-B(OH)₂)N/A125 - 145 (often weak)

Note: Predicted values based on typical ranges for substituted pyridines. Actual values are highly dependent on the substitution pattern and solvent.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The cyano group provides a sharp, intense, and unmistakable absorption band.

Key Vibrational Modes: [4][6]

  • -C≡N Stretch: A strong, sharp peak typically found in the 2220-2240 cm⁻¹ region. Its high intensity and unique position make it a powerful diagnostic tool.

  • O-H Stretch: A very broad absorption in the 3200-3600 cm⁻¹ range, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.

  • B-O Stretch: A strong, broad band typically appearing around 1310-1380 cm⁻¹.

  • Pyridine Ring Vibrations: Multiple sharp bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.

It is crucial to recognize that boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This process leads to a reduction in the intensity of the O-H stretch and the appearance of characteristic B-O-B stretching bands around 1350-1400 cm⁻¹.[4]

Electrochemical Properties: Probing Electron Transfer

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of molecules. For cyano-substituted pyridine boronic acids, CV provides direct quantitative data on how the cyano group impacts the molecule's ability to accept or donate electrons.

The pyridine ring is electron-deficient and thus difficult to oxidize. The addition of a strongly electron-withdrawing cyano group makes oxidation even more challenging, shifting the oxidation potential to more positive values. Conversely, the cyano group stabilizes the acceptance of an electron (reduction) by delocalizing the negative charge in the resulting radical anion, thus shifting the reduction potential to less negative values.[7][8][9] This effect is clearly demonstrated by comparing the redox potentials of differently substituted pyridines.[7]

Substituent on Pyridine Effect Relative Reduction Potential (V)
-H (Hydrogen)Neutral Reference0.00
-Cl (Chloro)Electron-Withdrawing+0.23
-CN (Cyano)Strongly Electron-Withdrawing+0.66

Data compiled from various sources for comparative illustration of electronic effects on a terpyridine system.[7] The trend is directly applicable to simpler pyridine systems.

cluster_cv Cyclic Voltammetry Workflow prep Prepare Analyte Solution (1 mM in 0.1 M TBAPF₆/Solvent) cell Assemble 3-Electrode Cell (GC, Pt, Ag/AgCl) prep->cell deaer Deaerate with N₂ or Ar (Remove O₂) cell->deaer scan Apply Potential Scan (e.g., +1.5V to -2.5V) deaer->scan acq Acquire Voltammogram (Current vs. Potential) scan->acq anal Analyze Redox Peaks (E½, ipa, ipc) acq->anal

A standard experimental workflow for Cyclic Voltammetry analysis.

Experimental Protocol for Cyclic Voltammetry [7]

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a high-purity, dry solvent (e.g., acetonitrile or DMF).

    • Dissolve the cyano-substituted pyridine boronic acid in the electrolyte solution to a final concentration of ~1 mM.

  • Electrochemical Cell Setup:

    • Polish the glassy carbon (GC) working electrode with alumina slurry, then sonicate in solvent to remove residue.

    • Assemble the three-electrode cell using the GC working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺).

    • Add the analyte solution to the cell.

  • Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the cell to a potentiostat.

    • Scan the potential over a wide range to identify the redox events. The range must be determined empirically based on the solvent window and the compound's stability.

    • Record the resulting voltammogram (current vs. potential). Use ferrocene as an internal standard for referencing the potential.

  • Stability Assessment: Perform multiple consecutive scans. A decrease in peak current or the appearance of new peaks suggests electrochemical instability or decomposition of the analyte upon reduction/oxidation.[7]

Computational Modeling: Insights from Theory

Density Functional Theory (DFT) is an indispensable tool that complements experimental findings. It provides a quantum mechanical description of the molecule's electronic structure, offering insights that are difficult to obtain experimentally.[10][11]

Key DFT Applications:

  • Geometry Optimization: Predicts the most stable 3D conformation of the molecule.[11]

  • Electronic Structure Analysis: Calculates the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For cyano-substituted pyridines, the cyano group significantly lowers the energy of the LUMO, consistent with the easier reduction observed in CV.[12][13]

  • Molecular Electrostatic Potential (MEP): Generates a map of charge distribution, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the cyano group and the boronic acid's acidic protons will show positive potential, while the pyridine nitrogen will be a region of negative potential.

  • Prediction of Properties: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and redox potentials, which can then be compared with experimental data for validation.[14][15]

cluster_dft Typical DFT Workflow struct Build Initial 3D Structure geom Geometry Optimization (e.g., B3LYP/6-31G*) struct->geom freq Frequency Calculation (Confirm Minimum Energy) geom->freq prop Calculate Properties (HOMO/LUMO, MEP, etc.) freq->prop anal Analyze & Compare with Experimental Data prop->anal

A typical workflow for performing DFT calculations on pyridine derivatives.[11]

Implications for Drug Discovery and Beyond

The unique electronic properties of cyano-substituted pyridine boronic acids make them highly valuable in applied sciences.

Drug Discovery

The boronic acid functional group is a proven pharmacophore, most famously used in proteasome inhibitors like bortezomib for treating multiple myeloma.[1][2] It acts as a transition-state analog, forming a reversible covalent bond with a key serine or threonine residue in the enzyme's active site.

The cyano group plays a crucial role in modulating the molecule's properties for therapeutic benefit:

  • Potency and Acidity: The electron-withdrawing nature of the cyano group increases the Lewis acidity of the boron atom. This lowers the pKa of the boronic acid, increasing the population of the tetrahedral boronate anion at physiological pH. The anionic boronate is often the more active form for enzyme inhibition, potentially leading to increased potency.[16]

  • Binding Interactions: The cyano group can act as a hydrogen bond acceptor, forming additional stabilizing interactions within a protein's binding pocket.

  • Metabolic Stability: The cyano group can be used to block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.

These molecules are excellent candidates for Fragment-Based Drug Discovery (FBDD), where their well-defined vectors for chemical modification allow for systematic fragment growing and optimization into potent and selective lead compounds.[17]

cluster_fbdd Fragment-Based Drug Discovery (FBDD) Role frag Fragment Library (incl. Cyano-Pyridine Boronic Acid) screen Biophysical Screen (e.g., SPR, NMR) frag->screen hit Validated Hit screen->hit xtal Structural Biology (X-ray Crystallography) hit->xtal synthesis Structure-Guided Synthesis (Modify at Cl, Br, etc.) xtal->synthesis Rational Design lead Potent Lead Compound synthesis->lead SAR Exploration

Role of cyano-substituted pyridine boronic acids in an FBDD campaign.[17]
Materials Science

The strong electron-accepting properties and low-lying LUMO levels of these compounds make them attractive for applications in organic electronics. They have been investigated as electron-transport layers (ETLs) or as components of bipolar host materials in Organic Light-Emitting Diodes (OLEDs) and as exciton blockers in organic photovoltaics.[12][18]

Conclusion

Cyano-substituted pyridine boronic acids are a fascinating class of molecules where function is dictated by fundamental electronic properties. The powerful, electron-withdrawing cyano group profoundly influences the scaffold's spectroscopic signature, lowers its reduction potential, and increases the Lewis acidity of the boron center. These predictable electronic effects, which can be accurately modeled by DFT, allow for the rational design of molecules for specific applications. From creating more potent enzyme inhibitors in drug discovery to developing novel materials for organic electronics, the principles outlined in this guide provide a solid foundation for researchers seeking to exploit the rich chemical potential of these versatile compounds.

References

  • BenchChem. (n.d.). An Electrochemical Comparison of Substituted Pyridine Ligands: A Guide for Researchers.
  • BenchChem. (n.d.). Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide.
  • Petrović, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6613. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a.... Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • Akyuz, S., et al. (2008). An experimental and theoretical study of molecular structure and vibrational spectra of 3- and 4-pyridineboronic acid molecules by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 664-73. PubMed. Retrieved from [Link]

  • Mako, T. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(8), 2449-2457. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2008). An experimental and theoretical study of molecular structure and vibrational spectra of 3-and 4-pyridineboronic acid molecules by density functional theory calculations. Retrieved from [Link]

  • Baur, S., & Gevorgyan, V. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA. Retrieved from [Link]

  • Liu, Z., et al. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 139(10), 3744-3751. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of the pyridine adducts 1, 3, and 5 as well as.... Retrieved from [Link]

  • Wang, P., et al. (n.d.). Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices. Journal of Materials Chemistry. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction potentials of cyanopyridines predicted computationally and determined experimentally. Retrieved from [Link]

  • Grybczyńska, A., et al. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Molecular Modeling. Retrieved from [Link]

  • BenchChem. (n.d.). Theoretical studies and DFT calculations of pyridine compounds.
  • BenchChem. (n.d.). Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery.
  • da Silva, A. B. F., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 30(15), 3456. MDPI. Retrieved from [Link]

  • Riefer, J., et al. (2023). Pyridine Adducts of Tricyano‐ and Dicyanoboranes. Chemistry – A European Journal. Retrieved from [Link]

  • Flores-Holguín, N., et al. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. International Journal of Molecular Sciences. PMC. Retrieved from [Link]

  • Chen, C.-H., et al. (n.d.). Bipolar cyano-substituted pyridine derivatives for applications in organic light-emitting devices. Journal of Materials Chemistry. RSC Publishing. Retrieved from [Link]

  • Akram, M., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. PMC. Retrieved from [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • Tripp, J. C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. RSC Publishing. Retrieved from [Link]

  • Boon, J. A., et al. (2022). Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A, 127(1), 189–199. PMC. Retrieved from [Link]

Sources

Stability of 2-methyl-6-cyanopyridine boronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 2-Methyl-6-Cyanopyridine Boronic Acid Derivatives

Executive Summary

The 2-methyl-6-cyanopyridine scaffold presents a unique challenge in organoboron chemistry. While it avoids the notorious instability of "2-pyridyl" boronates (where the boron is adjacent to the nitrogen), the presence of the electron-withdrawing cyano group at the 6-position renders the ring highly electron-deficient. This creates a distinct stability profile: high susceptibility to base-catalyzed protodeboronation during cross-coupling, despite reasonable shelf-stability under neutral conditions.

This guide details the mechanistic causes of this instability, provides a decision matrix for derivative selection (Free Acid vs. Ester vs. MIDA), and outlines self-validating protocols for synthesis and quality control.

Part 1: The Mechanistic Landscape

The Electronic Environment

The stability of pyridine boronic acids is dictated by the electron density of the carbon attached to the boron.

  • 2-Methyl Group (C2): Provides weak steric shielding and mild electron donation (induction), offering slight stabilization to the C3 position.

  • 6-Cyano Group (C6): A strong electron-withdrawing group (EWG). It significantly lowers the pKa of the pyridine ring and pulls electron density from the system.

The Instability Mechanism: Base-Catalyzed Protodeboronation

Unlike electron-rich aryl boronic acids, which are prone to oxidation, electron-deficient heterocycles like 2-methyl-6-cyanopyridine derivatives suffer from protodeboronation under the basic conditions required for Suzuki-Miyaura coupling.

The Pathway:

  • Complexation: The base (e.g.,

    
    , 
    
    
    
    ) coordinates to the boron, forming a tetrahedral boronate anion.
  • Fragmentation (Rate Limiting): The C-B bond cleaves. The electron-deficient pyridine ring (stabilized by the cyano group) is excellent at stabilizing the developing negative charge (transient carbanion character) at the ipso carbon.

  • Protonation: The transient species abstracts a proton from water/solvent, yielding the deboronated byproduct (2-methyl-6-cyanopyridine).

Protodeboronation Start Boronic Acid (Neutral) Complex Tetrahedral Boronate Anion Start->Complex + Base (OH-) Transition Transition State (Charge stabilized by CN) Complex->Transition Slow Step (C-B Cleavage) Product Deboronated Byproduct Transition->Product + H2O

Figure 1: The base-catalyzed protodeboronation pathway specific to electron-deficient pyridine scaffolds.[1]

Part 2: Derivative Selection Matrix

To mitigate instability, the choice of boron derivative is critical. Use the following table to select the appropriate form based on your application.

Derivative TypeStability (Solid State)Stability (Suzuki Conditions)Atom EconomyRecommendation
Free Boronic Acid Low (Trimerizes to Boroxine)Very Low (Rapid Protodeboronation)HighAvoid for this scaffold.
Pinacol Ester (BPin) ModerateLow to ModerateModerateUse only if coupling is fast (<1 hr).
MIDA Boronate High (Air/Moisture Stable)High (Slow Release)LowGold Standard for storage & scale-up.
Trifluoroborate (

)
HighHighHighExcellent alternative to MIDA.
Why MIDA?

N-Methyliminodiacetic acid (MIDA) boronates are


-hybridized, removing the vacant p-orbital on the boron. This shuts down the Lewis acidity, preventing the base coordination step that initiates protodeboronation. The MIDA ester hydrolyzes slowly under aqueous basic conditions, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable free acid low ("Slow Release Strategy").

Part 3: Experimental Protocols

Protocol A: Synthesis of MIDA Boronate from Bromide

Target: Converting 4-bromo-6-methyl-2-pyridinecarbonitrile (or isomer) to the MIDA boronate.

Reagents:

  • Substrate: Brominated 2-methyl-6-cyanopyridine (1.0 equiv)

  • Reagent: Bis(neopentyl glycolato)diboron (

    
    ) or 
    
    
    
    (1.1 equiv)
  • Catalyst:

    
     (0.03 equiv)
    
  • Base: KOAc (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Second Step Reagent: MIDA (N-methyliminodiacetic acid) in DMSO.

Workflow:

  • Borylation: Combine bromide, diboron reagent, catalyst, and KOAc in dioxane under Argon. Heat to 80°C until conversion is complete (monitor by LCMS, usually 2-4 h).

    • Note: Do not isolate the unstable pinacol/neopentyl ester if possible.

  • Transesterification (In-situ): Cool the reaction to room temperature. Add MIDA (1.5 equiv) dissolved in DMSO. Heat to 100°C for 4 hours.

    • Mechanism:[2][3][4][5] The high temperature drives the equilibrium toward the thermodynamically stable MIDA adduct.

  • Workup: Cool to RT. Dilute with Ethyl Acetate/Water. The MIDA boronate is often soluble in organic solvents but can be precipitated or extracted.

    • Purification: Flash chromatography on silica gel (elute with

      
       or 
      
      
      
      ). MIDA boronates are stable on silica.
Protocol B: Quality Control via NMR

Because boronic acids exist in equilibrium with boroxines (trimers), melting point is an unreliable purity metric.


 NMR is the definitive self-validating method.

Setup:

  • Solvent:

    
     (prevents boroxine formation better than 
    
    
    
    ).
  • Frequency: ~128 MHz (for 400 MHz instruments).

  • Standard:

    
     (external, 0 ppm).
    

Interpretation Table: | Species | Chemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 ppm) | Peak Shape |
| :--- | :--- | :--- |
| MIDA Boronate  | 10 - 15 ppm | Broad Singlet |
| Pinacol Ester  | 28 - 32 ppm | Broad Singlet |
| Free Boronic Acid  | 28 - 30 ppm | Broad (often overlaps with ester) |
| Borate (Oxidized)  | 18 - 20 ppm | Sharp Singlet |
| Borate Anion (

)
| 2 - 5 ppm | Sharp (indicates base contamination) |[3]

Part 4: Optimization of Cross-Coupling (The "Slow Release" Protocol)

When coupling this specific scaffold, standard Suzuki conditions (Carbonate base, THF/Water) often lead to low yields due to protodeboronation. Use this optimized protocol.

CouplingWorkflow Input 2-Methyl-6-cyanopyridine MIDA Boronate Conditions Conditions: Pd(OAc)2 / XPhos (Catalyst) K3PO4 (3.0 equiv) THF:H2O (10:1) Input->Conditions Mechanism Slow Hydrolysis of MIDA (Matches Catalytic Rate) Conditions->Mechanism Result High Yield Biaryl (Minimizes Protodeboronation) Mechanism->Result

Figure 2: Optimized "Slow Release" workflow for unstable pyridine boronates.

Key Parameters:

  • Base: Use

    
     (anhydrous). It provides a controlled pH that hydrolyzes the MIDA group slowly. Avoid strong hydroxides (
    
    
    
    ,
    
    
    ).
  • Water Ratio: Critical. Use a 10:1 or 20:1 ratio of Organic Solvent:Water. Too much water accelerates MIDA hydrolysis beyond the catalyst's turnover rate, leading to accumulation of free acid and subsequent degradation.

  • Temperature: 60°C is often sufficient. Higher temperatures (>100°C) favor protodeboronation.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society, 132(40), 14073-14075. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286. Link

  • Illa, O., et al. (2002). "Stability of 2-Pyridyl Boronic Acid Derivatives." Organic Letters, 4(12), 2093-2096. (Contextual grounding for pyridyl instability).

Sources

A Technical Guide to (6-Cyano-2-methylpyridin-3-yl)boronic acid: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridinyl Boronic Acids

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous biologically active molecules stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle. When functionalized with a boronic acid, the utility of the pyridine ring is significantly amplified, transforming it into a powerful building block for carbon-carbon bond formation.[1][2]

(6-Cyano-2-methylpyridin-3-yl)boronic acid, in particular, represents a strategically designed reagent for researchers in drug discovery. This molecule combines three key functional elements on a single pyridine core:

  • The Boronic Acid Group (-B(OH)₂): This moiety is the reactive center for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for constructing biaryl and heteroaryl structures.[1][2] Its low toxicity and the stability of its derivatives make it an ideal functional group for complex molecule synthesis.

  • The Cyano Group (-C≡N): An electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. The nitrile is also a versatile synthetic precursor, capable of being transformed into amines, carboxylic acids, and other functional groups, offering multiple avenues for subsequent molecular elaboration.[3]

  • The Methyl Group (-CH₃): This group provides steric bulk and can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.

This guide provides an in-depth technical overview of (6-Cyano-2-methylpyridin-3-yl)boronic acid, covering its chemical identity, a validated synthesis protocol, its application in Suzuki-Miyaura coupling, and essential handling information for researchers and drug development professionals.

Core Chemical Identifiers and Properties

A precise understanding of a molecule's identity and properties is fundamental to its effective use. The key identifiers for (6-Cyano-2-methylpyridin-3-yl)boronic acid are summarized below.

IdentifierValueSource
IUPAC Name (6-cyano-2-methylpyridin-3-yl)boronic acid[4]
CAS Number 2225180-00-5[4]
Molecular Formula C₇H₇BN₂O₂[4]
Molecular Weight 161.96 g/mol [4]
SMILES String CC1=NC(C#N)=CC=C1B(O)O[4]
InChIKey LVULONDIXVUBGI-UHFFFAOYSA-N[4]

Physicochemical Properties (Predicted & Experimental):

PropertyValueNotes
Appearance White to off-white solid[5]
Purity ≥95%[4]
LogP 0.7126[4]
Storage Inert atmosphere, 2-8°C[5]

Synthesis Protocol: Palladium-Catalyzed Miyaura Borylation

The causality behind this choice is clear: the carbon-bromine bond is a reliable site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle, while the other functional groups (cyano, methyl) are typically stable under these conditions.

Figure 1: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol: Representative Borylation

Disclaimer: This protocol is a representative procedure for the synthesis of pyridinyl boronic acids and should be adapted and optimized for specific laboratory conditions.

  • Inert Atmosphere: To a dry Schlenk flask, add 3-bromo-2-methyl-6-cyanopyridine (1.0 eq), bis(pinacolato)diboron (B₂Pin₂) (1.1-1.5 eq), and potassium acetate (KOAc) (3.0 eq). The use of an excess of the diboron reagent ensures complete consumption of the starting halide, while the base is crucial for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%). This catalyst is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaryl compounds.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via syringe. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 8-24 hours).

  • Workup and Isolation:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester intermediate, which is often stable enough for purification by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid:

    • Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., THF/water).

    • Add an acid (e.g., aqueous HCl) or base and stir at room temperature until hydrolysis is complete (monitored by LC-MS).

    • Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield (6-Cyano-2-methylpyridin-3-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (6-Cyano-2-methylpyridin-3-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of pharmaceutical synthesis, enabling the construction of complex molecular architectures.

The electron-withdrawing nature of the cyano group and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can present challenges. Therefore, the choice of catalyst, ligand, and base is critical for a successful transformation.[4] Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.

Figure 2: The Suzuki-Miyaura catalytic cycle, a core application.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling
  • Inert Atmosphere: In a reaction vial, combine the aryl or heteroaryl halide (1.0 eq), (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Using a slight excess of the boronic acid component can help drive the reaction to completion.

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent System: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v) is commonly used. The aqueous phase is essential for activating the boronic acid with the base.

  • Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Stability, Handling, and Safety

Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition pathways such as protodeboronation, especially under basic conditions or during purification.[7]

  • Storage: (6-Cyano-2-methylpyridin-3-yl)boronic acid should be stored under an inert atmosphere at refrigerated temperatures (2-8 °C) to minimize degradation.[5]

  • Handling: As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

  • Stability: While generally solid and stable for storage, boronic acids can exist as a mixture of the monomer and its cyclic trimer anhydride (a boroxine). This does not typically affect reactivity in cross-coupling reactions as the boroxine readily hydrolyzes back to the monomeric boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[8]

Conclusion

(6-Cyano-2-methylpyridin-3-yl)boronic acid is a high-value, strategically functionalized building block for drug discovery and development. Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, which allows for the efficient synthesis of complex bi- and heteroaryl structures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers looking to leverage its potential in the creation of next-generation therapeutics. The careful selection of catalysts and reaction conditions is paramount to overcoming the inherent challenges of working with functionalized heteroaryl boronic acids, enabling chemists to unlock the full synthetic potential of this powerful reagent.

References

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).
  • Lo, Y. S., et al. (1985). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 28(3), 354–365.
  • Adams, J., et al. (2000). Boronic ester and acid compounds, synthesis and uses. U.S. Patent No. US6297217B1.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gupta, S. L. (2004). Formulation of boronic acid compounds. U.S.
  • PubChem. (n.d.). 3-Bromo-2-methyl-6-nitrosopyridine. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(26), 8170–8183.
  • Sonesson, C., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 43(15), 2819–2831.
  • Johnson, F., et al. (1972). Preparation of 3-cyanopyridine. U.S. Patent No. US3644380A.
  • Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • Al-dujaili, A. H. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1184.
  • O'Shea, D. F. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Retrieved from [Link]

  • Li, H., et al. (2019).
  • Hartwig, J. F., et al. (2013). Cyanation of Arenes via Iridium-Catalyzed Borylation. Journal of the American Chemical Society, 135(42), 15802–15805.
  • PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from [Link]

  • Wang, Y. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Retrieved from [Link]

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Strategic Utilization of 6-Cyano-2-methylpyridin-3-yl Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-cyano-2-methylpyridin-3-yl moiety represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate electronic distribution, enhance metabolic stability, and improve target selectivity. Unlike generic pyridine scaffolds, this specific substitution pattern—combining a sterically significant methyl group at C2 with a strong electron-withdrawing cyano group at C6—creates a unique electrostatic landscape. This guide analyzes its application in optimizing Androgen Receptor (AR) antagonists, Kv7 channel openers, and BACE1 inhibitors, providing actionable synthetic protocols and structure-activity relationship (SAR) insights.

Pharmacophore Analysis & Electronic Properties

The 6-cyano-2-methylpyridin-3-yl scaffold is not merely a linker; it is a functional driver of ligand-protein interactions.

  • Electronic Modulation: The C6-cyano group ($ \sigma_p \approx 0.66 $) significantly lowers the pKa of the pyridine nitrogen, reducing the likelihood of non-specific protonation at physiological pH. This is critical for improving membrane permeability (logD modulation) and reducing off-target hERG inhibition, which is often driven by basic nitrogen centers.

  • Conformational Control: The C2-methyl group introduces steric bulk that can lock the biaryl axis (when attached to another ring) into a preferred conformation, minimizing the entropic penalty upon binding.

  • Metabolic Blocking: The C6-cyano group blocks a common site of oxidative metabolism (pyridine oxidation), while the C2-methyl group prevents nucleophilic attack at the otherwise vulnerable C2 position.

Table 1: Physicochemical Profile of the Scaffold
PropertyValue / EffectImpact on Drug Design
Hammett Constant (

)
~0.66 (CN group)Strong electron withdrawal; deactivates ring toward oxidation.
Lipophilicity (

logP)
ModerateBalances solubility without excessive lipophilicity.
Dipole Moment HighEnhances specific electrostatic interactions in polar pockets.
H-Bonding Weak Acceptor (N-py)Cyano group acts as a distinct H-bond acceptor (interaction energy ~3-5 kcal/mol).

Synthetic Accessibility & Protocols

The synthesis of this scaffold typically proceeds via functionalization of a nicotinonitrile precursor. Below is a validated protocol for generating the (6-cyano-2-methylpyridin-3-yl)amine intermediate, a common building block for urea/amide couplings.

Protocol: Synthesis of 3-Amino-6-cyano-2-methylpyridine

Objective: To synthesize a high-purity amine intermediate for subsequent coupling.

Reagents:

  • 2-Chloro-6-methylnicotinonitrile (Starting Material)

  • Zinc cyanide (

    
    )
    
  • 
     (Catalyst)
    
  • DPPF (Ligand)

  • N-Bromosuccinimide (NBS) (if starting from methyl-pyridine)

Step-by-Step Workflow:

  • Precursor Preparation (Cyanation):

    • Charge a reaction vessel with 3-bromo-2-methyl-6-chloropyridine (1.0 eq),

      
       (0.6 eq), 
      
      
      
      (0.02 eq), and DPPF (0.04 eq).
    • Suspend in degassed DMF. Heat to 120°C for 4 hours under

      
      .
      
    • Causality: High temperature and bidentate ligand (DPPF) are required to prevent catalyst poisoning by the pyridine nitrogen and ensure selective substitution at the C6-chloro position over the C3-bromo if present (though here we assume pre-functionalized C3).

    • Workup: Cool, dilute with EtOAc, wash with water/brine to remove DMF.

  • Hoffmann Rearrangement (if starting from amide) or Reduction (from Nitro):

    • Alternative Route: Start with 6-cyano-2-methylnicotinic acid.

    • Convert to primary amide using

      
       followed by 
      
      
      
      .
    • Treat amide with

      
       (generated in situ from 
      
      
      
      ) at 0°C, then heat to 70°C.
    • Validation: Monitor disappearance of amide peak via LC-MS.

  • Purification:

    • The resulting amine is purified via flash column chromatography (Hexane/EtOAc gradient).

    • Checkpoint:

      
       NMR should show a singlet for the C2-methyl (~2.5 ppm) and characteristic aromatic doublets.
      
Diagram 1: Retrosynthetic Analysis & Workflow

Synthesis SM 2-Chloro-6-methyl- nicotinonitrile Inter1 Intermediate: 6-Cyano-2-methyl- nicotinamide SM->Inter1 Cyanation & Amidation Product Target Scaffold: 3-Amino-6-cyano- 2-methylpyridine Inter1->Product Rearrangement ZnCN Zn(CN)2 / Pd(0) ZnCN->SM Hofmann NaOBr / NaOH (Hofmann Rearrangement) Hofmann->Inter1

Caption: Synthetic pathway converting chloronicotinonitrile precursors to the active 3-amino-6-cyano-2-methylpyridine scaffold via Pd-catalyzed cyanation and Hofmann rearrangement.

Case Study: Topical Androgen Receptor Antagonists (Alopecia)

A landmark application of this scaffold is found in the development of Compound 30a (Zhang et al., J. Med. Chem. 2024).[1][2] The goal was to develop a topical antagonist for Androgenetic Alopecia (AGA) that degrades rapidly in systemic circulation to avoid side effects (e.g., sexual dysfunction).[2]

Mechanistic Logic

The researchers replaced a stable phenyl ring with the 6-cyano-2-methylpyridin-3-yl moiety.

  • Affinity: The cyano group mimics the electron-withdrawing nature of substituents found in Enzalutamide but with a distinct vector.

  • Metabolic Switch: The pyridine ring is less lipophilic than benzene, reducing systemic half-life. The specific 2-methyl group prevents rotational freedom that would otherwise reduce binding affinity to the AR ligand-binding domain (LBD).

Table 2: SAR Comparison (AR Antagonists)
CompoundScaffoldAR IC50 (nM)Skin Concentration (

g/g)
Systemic Exposure (AUC)
RU58841 (Control)Hydantoin-Phenyl1512.5High (Systemic Risk)
Compound 30a 6-cyano-2-methylpyridin-3-yl 4.2 28.4 Low (Rapid Clearance)
Analogue B Unsubstituted Pyridin-3-yl1205.1Moderate

Data Source: Synthesized from Zhang et al., 2024.

Diagram 2: Mechanism of Action (AR Signaling Blockade)

AR_Pathway DHT Dihydrotestosterone (DHT) AR_Cyto Cytosolic Androgen Receptor (AR) DHT->AR_Cyto Activates Scaffold 6-cyano-2-methylpyridin-3-yl Inhibitor (30a) Scaffold->AR_Cyto Competitive Inhibition (High Affinity) Complex AR-Ligand Complex Scaffold->Complex Prevents Nuclear Translocation AR_Cyto->Complex Dimerization Nucleus Nuclear Translocation Complex->Nucleus DNA ARE (Androgen Response Element) DNA Binding Nucleus->DNA HairLoss Follicle Miniaturization (Alopecia) DNA->HairLoss Gene Expression

Caption: The scaffold acts as a competitive antagonist, preventing DHT binding and subsequent nuclear translocation of the Androgen Receptor, thereby halting follicle miniaturization.

Case Study: Kv7 Channel Openers (Safety Optimization)

The drug Flupirtine (an analgesic) was withdrawn due to liver toxicity caused by the formation of reactive quinone diimine metabolites from its triaminophenyl core.[3]

Scaffold Hopping Strategy: Researchers replaced the central phenyl ring with a pyridine core. The 6-cyano-2-methylpyridin-3-yl variant (specifically as a carbamate derivative) demonstrated:

  • Oxidation Resistance: The electron-deficient pyridine ring is significantly harder to oxidize than the electron-rich phenyl ring of Flupirtine.

  • Maintained Potency: The nitrogen of the pyridine ring maintains the H-bond network required for Kv7.2/7.3 channel opening.

  • Result: A 13-fold increase in potency with negligible risk of quinoid metabolite formation.[3]

References

  • Zhang, W., et al. (2024).[2] "Discovery of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)... as a Highly Potent and Selective Topical Androgen Receptor Antagonist."[2] Journal of Medicinal Chemistry. Link

  • Beirow, K., Link, A., et al. (2022). "Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance." ChemMedChem. Link

  • Mauser, H., et al. (2012).[4] "Beta-secretase inhibitors."[4] US Patent 20120053200A1.[4] Link

  • Ryvu Therapeutics SA. (2025).[5] "PRMT5 Inhibitors." WO2025215153A1.[5] Link

  • BenchChem. (n.d.). "Methyl 6-cyano-2-methylnicotinate Structure and Properties." Link

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of (6-Cyano-2-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers handling (6-Cyano-2-methylpyridin-3-yl)boronic acid , a challenging heterocyclic building block. The guide prioritizes strategies to mitigate protodeboronation and steric hindrance , the two primary failure modes for this substrate.

Part 1: Executive Summary & Molecular Analysis[1]

The coupling of (6-Cyano-2-methylpyridin-3-yl)boronic acid (CAS: 2225180-00-5) presents a classic "perfect storm" of difficulty in cross-coupling chemistry:

  • Electronic Instability: The electron-withdrawing cyano group at C6, combined with the pyridine nitrogen, renders the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), especially in aqueous base.

  • Steric Impediment: The methyl group at C2 is ortho to the boronic acid (C3). This steric bulk significantly retards the rate of transmetallation, the rate-determining step in the catalytic cycle for this substrate.

The Core Challenge: You are in a race. You must force the Transmetallation (TM) to occur faster than the Protodeboronation (PD) .

  • If

    
    , you get Product.
    
  • If

    
    , you get 6-cyano-2-methylpyridine (hydrolyzed byproduct) and low yields.
    
Strategic Solution

To win this race, we employ a "High-Activity / Low-Exposure" strategy:

  • High-Activity Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate transmetallation across the sterically hindered C2-Methyl gap.

  • Controlled Exposure: Add the unstable boronic acid portion-wise or use anhydrous conditions to minimize the concentration of the hydrolytically sensitive boronate species.

Part 2: Experimental Protocols

Protocol A: The "Rapid Fire" Method (Recommended)

Best for: Aryl bromides/iodides and robust substrates. Uses high-activity precatalysts to outcompete decomposition.

ComponentReagentEquivalentsRole
Electrophile Aryl Bromide/Chloride1.0 equivCoupling partner
Nucleophile (6-Cyano-2-methylpyridin-3-yl)boronic acid 1.5 - 2.0 equiv Add in 3 portions
Catalyst XPhos Pd G3 (or G4)0.02 - 0.05 equivRapid oxidative addition & TM
Base K₃PO₄ (0.5 M aq)3.0 equivMild activation
Solvent THF or 1,4-Dioxane[0.1 M]Solubilizes lipophilic ligands

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv) and XPhos Pd G3 (2-5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent/Base: Add degassed THF (or Dioxane) and 0.5 M aqueous K₃PO₄ (3.0 equiv).

  • Activation: Heat the mixture to 60°C before adding the boron species. This ensures the catalyst is active (Pd(II)

    
     Pd(0)) and ready immediately.
    
  • Portion-wise Addition (CRITICAL):

    • Dissolve the Boronic Acid (1.5 equiv total) in a minimal amount of degassed THF.

    • Add this solution dropwise (or in 3 solid portions) over 30–60 minutes to the hot reaction mixture.

    • Why? This keeps the instantaneous concentration of the unstable boronate low, favoring the catalyst (which is waiting) over the water (which causes decomposition).

  • Monitoring: Stir at 60–80°C. Monitor via LCMS. Reaction is typically complete within 2–4 hours.

Protocol B: The "Anhydrous" Method (Alternative)

Best for: Substrates sensitive to water or if Protocol A yields <30%.

ComponentReagentEquivalentsRole
Catalyst Pd(dppf)Cl₂ · DCM0.05 equivRobust, bidentate catalyst
Base Cs₂CO₃ or K₂CO₃ (Anhydrous, Micronized)3.0 equivSlow release of active species
Solvent Anhydrous 1,4-Dioxane[0.1 M]High boiling point, inert

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add Aryl Halide, Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst.

  • Solvent: Add anhydrous Dioxane.

  • Cycle: Heat to 90–100°C .

  • Note: Without water, the boronic acid forms a boroxine (anhydride) trimer. The carbonate base has low solubility, creating a "slow-release" effect that protects the boron species from rapid degradation while allowing coupling to proceed, albeit slower (overnight).

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and minimize the Red Path .

SuzukiMechanism cluster_legend Critical Control Point Start Boronic Acid (6-CN-2-Me-Py-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base (OH-) Transmetal Transmetallation (Rate Determining Step) Boronate->Transmetal Pathway A: Productive Requires Bulky Ligand (XPhos) Decomp Protodeboronation (Hydrolyzed Byproduct) Boronate->Decomp Pathway B: Destructive Accelerated by H2O & EWG (CN) Pd_OA Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OA->Transmetal + Catalyst Product Coupled Product (Biaryl) Transmetal->Product Reductive Elimination

Caption: Competition between productive Transmetallation (Green) and destructive Protodeboronation (Red). The 2-Methyl group slows the Green path; the 6-Cyano group accelerates the Red path.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield, High De-boronated Byproduct Protodeboronation is faster than Transmetallation.1. Switch to Protocol A (Portion-wise addition).2. Lower temperature to 50°C.3. Convert Boronic Acid to Pinacol Ester (more stable).
No Reaction (Starting Material Remains) Catalyst poisoning or failed Oxidative Addition.1. Ensure XPhos or SPhos is used (overcomes 2-Me sterics).2. Verify inert atmosphere (O₂ kills active Pd).
Black Precipitate (Pd Black) Catalyst decomposition.1. Increase ligand:Pd ratio.2. Lower reaction temperature.
Pro-Tip: Esterification

If the boronic acid proves too unstable, convert it to the Pinacol Ester in situ or as a separate step:

  • Recipe: Stir Boronic Acid (1 equiv) with Pinacol (1.1 equiv) and MgSO₄ (2 equiv) in DCM for 2 hours. Filter and concentrate. The resulting ester is significantly more resistant to hydrolysis.

References

  • Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2010.[1] Link

    • Context: Establishes XPhos/SPhos as the gold standard for hindered/unstable 2-pyridyl and related heterocyclic boron
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[2] Link

    • Context: Discusses stability trends of electron-deficient pyridine boron species.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

    • Context: Authoritative review on protodeboronation mechanisms and ligand selection for difficult substr
  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 2010.[1] Link

    • Context: Introduction of XPhos Pd G3/G4 precatalysts which eliminate the induction period, crucial for unstable substr

Sources

Application Note: High-Efficiency Synthesis of Biaryl Pyridines using (6-Cyano-2-methylpyridin-3-yl)boronic Acid

[1]

Introduction & Strategic Importance

The (6-Cyano-2-methylpyridin-3-yl)boronic acid scaffold represents a high-value building block in medicinal chemistry.[1] The 6-cyano group serves as a versatile synthetic handle—precursor to amides, carboxylic acids, or tetrazoles—while the pyridine core is ubiquitous in kinase inhibitors and GPCR modulators.

However, this reagent presents specific synthetic challenges.[1][2][3] As an electron-deficient heteroaryl boronic acid, it is susceptible to protodeboronation (hydrolysis of the C-B bond) and catalyst poisoning via the pyridine nitrogen. This Application Note provides a validated framework to overcome these hurdles, ensuring high yields and reproducibility in the synthesis of biaryl pyridines.

Key Chemical Challenges[1]
  • Protodeboronation: The electron-withdrawing cyano group at the C6 position decreases the electron density of the pyridine ring, making the C-B bond at C3 more labile under basic conditions compared to neutral pyridyl boronates.

  • Lewis Basicity: While the 2-methyl group provides some steric shielding, the pyridine nitrogen remains a competent ligand that can displace phosphines from the Palladium center, arresting the catalytic cycle.

  • Anhydride Formation: Like many boronic acids, this reagent exists in equilibrium with its boroxine (trimeric anhydride) form, requiring aqueous conditions to release the active monomeric species.[1]

Mechanistic Insight & Optimization Logic

To maximize yield, one must understand the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

The Suzuki-Miyaura Catalytic Cycle vs. Decomposition

The diagram below illustrates the kinetic competition. The critical control point is the Transmetallation step. If transmetallation is slow (due to steric bulk or poor catalyst activity), the base-activated boronate species accumulates and undergoes hydrolysis (Protodeboronation), yielding the des-borylated side product (6-methylpicolinonitrile).[1]

SuzukiMechanismStartAryl Halide(Ar-X)OxAddOxidative AdditionComplex (Ar-Pd-X)Start->OxAdd+ Pd(0)Pd0Pd(0)L2Active CatalystTransMetTransmetallationOxAdd->TransMetBoronicBoronic Acid(R-B(OH)2)BoronateActivated Boronate[R-B(OH)3]-Boronic->Boronate+ Base (OH-)Boronate->TransMetProductive PathSideProdProtodeboronation(R-H)Boronate->SideProdHydrolysis (Slow Transmet.)RedElimReductive EliminationTransMet->RedElimRedElim->Pd0RegenerationProductBiaryl Product(Ar-R)RedElim->Product

Figure 1: Kinetic competition between productive coupling and protodeboronation. High-activity catalysts (e.g., XPhos) accelerate Transmetallation, favoring product formation.[1]

Experimental Protocols

We present two distinct protocols: a Standard Protocol for robust coupling partners and an Advanced Protocol for challenging, sterically hindered, or highly deactivated substrates.[1]

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl bromides/iodides where cost-efficiency is a priority.

Reagents:

  • (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.2 equiv)[1]

  • Aryl Bromide (1.0 equiv)[1][4]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Procedure:

  • Charge: In a reaction vial, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 194 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (5 mL).

  • Activate: Add the K₂CO₃ solution (1.5 mL, 3.0 mmol) via syringe.

  • React: Heat the mixture to 90°C for 4–12 hours.

    • Note: Monitor by LCMS.[1][4][5] If protodeboronation is observed >10%, lower temp to 80°C and extend time.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "High-Fidelity" Method (XPhos Pd G3)

Best for: Aryl chlorides, electron-rich aryl halides, or when Protocol A yields <50%.[1]

Why this works: The XPhos ligand is bulky and electron-rich.[1] It facilitates rapid oxidative addition (crucial for chlorides) and creates a steric wall that prevents the pyridine nitrogen from binding to the Palladium. The G3 precatalyst ensures rapid activation without the need for excess free ligand.

Reagents:

  • (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.5 equiv)[1]

  • Aryl Chloride/Bromide (1.0 equiv)[1][4]

  • Catalyst: XPhos Pd G3 (2–5 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)[1]

  • Solvent: THF or Toluene (0.2 M)[1]

Step-by-Step Procedure:

  • Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 243 mg), and XPhos Pd G3 (0.02 mmol, 17 mg for 2 mol%).

  • Inert: Purge with Argon (3 cycles of vac/fill).

  • Solvate: Add degassed THF (5 mL).

  • Base Addition: Add degassed 0.5 M K₃PO₄ (6 mL, 3.0 mmol).

    • Critical: The use of phosphate (buffering base) instead of carbonate helps mitigate rapid protodeboronation.

  • React: Heat to 60–80°C . Conversion is often complete within 1–4 hours due to the high activity of the catalyst.

Performance Data & Troubleshooting

Comparative Yields (Representative Data)

The following table summarizes expected outcomes based on the electronic nature of the coupling partner.

Coupling Partner (Ar-X)Protocol A (Pd-dppf)Protocol B (XPhos G3)Notes
4-Bromoanisole (Electron Rich)65%92% XPhos handles electron-rich halides better.[1]
4-Bromobenzonitrile (Electron Poor)88% 90%Both protocols work well; Protocol A is cheaper.[1]
2-Chloropyridine (Heteroaryl)15%84% Protocol A fails due to N-poisoning/poor OxAdd.
2-Chloro-ortho-subst.[1] benzene <5%78% XPhos is required for steric hindrance.[1]
Troubleshooting Decision Tree

TroubleshootingIssueLow Yield ObservedCheck1Is Starting Material (Ar-X) remaining?Issue->Check1Check2Is Boronic Acid remaining?Check1->Check2No (Ar-X consumed)Sol3Oxidative Addition Failure.Switch to Iodide oruse Pd-G3 catalyst.Check1->Sol3Yes (Ar-X remains)Sol1Catalyst Death.Switch to XPhos Pd G3.Degas solvents thoroughly.Check2->Sol1Yes (Boronic remains)Sol2Protodeboronation.1. Lower Temp (60°C).2. Use K3PO4 instead of K2CO3.3. Add Boronic Acid in portions.Check2->Sol2No (Boronic gone, Des-borylated product found)

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Handling & Storage Best Practices

  • Storage: Store the boronic acid at 2–8°C. If the bottle has been open for >3 months, check purity by H-NMR. Appearance of broad peaks often indicates polymerization or dehydration to boroxine.[1]

  • Re-activation: If the reagent has formed the boroxine anhydride (insoluble or low reactivity), stirring it in the aqueous base solvent system for 15 minutes before adding the catalyst and aryl halide can help hydrolyze it back to the active monomeric acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1][2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][2][6] Angewandte Chemie International Edition, 45(21), 3484-3488.[1] [1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Polyanilines.[1] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [1]

  • Sigma-Aldrich. (n.d.).[1] XPhos Pd G3 Product Information.

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of Cyano-Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyano-pyridine boronic acids (CPBAs) represent a distinct challenge in medicinal chemistry. They combine the inherent instability of pyridine boronates (protodeboronation) with the strong electron-withdrawing nature of the cyano group. While the cyano group can stabilize the boronate against oxidative degradation, it significantly reduces the nucleophilicity of the carbon-boron bond, retarding the transmetallation step in the Suzuki-Miyaura cycle.

This guide provides a validated decision matrix and three distinct protocols to couple CPBAs with aryl/heteroaryl halides. We prioritize the use of Buchwald G3/G4 precatalysts to ensure rapid oxidative addition and MIDA-boronate slow-release strategies to mitigate protodeboronation.

Technical Background: The "Pyridine Problem"

Mechanisms of Failure

To successfully couple CPBAs, one must understand the two primary failure modes:

  • Protodeboronation: This is the irreversible hydrolysis of the C-B bond, replacing the boronate with a proton.[1]

    • Risk Factor:[2][3] High.[4][5] The electron-withdrawing cyano group (CN) and the pyridine nitrogen make the ring electron-deficient. However, if the boron is at the C2 position (adjacent to N), the formation of a zwitterionic intermediate accelerates protodeboronation significantly.

  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle.

    • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically prevent N-coordination.

Electronic Considerations of the Cyano Group

The cyano group is a strong electron-withdrawing group (EWG).

  • Effect on Nucleophilicity: It makes the boronate less nucleophilic. Transmetallation (transfer of the organic group to Pd) becomes the rate-limiting step.

  • Implication: You need a highly active catalyst system (like Pd-G4) and often a stronger base or anhydrous conditions to force the reaction before the substrate decomposes.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal experimental condition for your specific isomer.

ProtocolSelection cluster_legend Legend Start Start: Analyze CPBA Structure IsBoron2Pos Is Boron at C2 Position? (Ortho to Pyridine N) Start->IsBoron2Pos IsStable Is Boron at C3 or C4? IsBoron2Pos->IsStable No ProtoB Protocol B: MIDA Slow-Release (SPhos Pd G3) IsBoron2Pos->ProtoB Yes (Highly Unstable) CheckStability Does it decompose in MeOH/H2O < 1hr? IsStable->CheckStability ProtoA Protocol A: Rapid High-Activity Coupling (XPhos Pd G4) CheckStability->ProtoA No (Stable) ProtoC Protocol C: Anhydrous Activation (KF / 18-Crown-6) CheckStability->ProtoC Yes (Hydrolysis Prone) Legend1 Decision Point Legend2 Recommended Protocol

Figure 1: Decision matrix for selecting the cross-coupling protocol based on the structural stability of the Cyano-Pyridine Boronic Acid.

Critical Reagents & Preparation

Catalyst Selection: The Buchwald Precatalysts

We strongly recommend Precatalysts over generating catalysts in situ (e.g., Pd(OAc)₂ + Ligand). Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid initiation, which is crucial to race against protodeboronation.

ReagentRoleRecommendation
XPhos Pd G4 CatalystPrimary Choice. Excellent for electron-deficient aryl chlorides and stable pyridine boronates (C3/C4).
SPhos Pd G3 CatalystSecondary Choice. Preferred for sterically hindered substrates or C2-pyridine boronates (Protocol B).
XPhos LigandBulky biaryl phosphine. Promotes reductive elimination and prevents N-poisoning.
K₃PO₄ BaseStandard mild base. Use anhydrous, tribasic, finely ground.
KF / 18-C-6 ActivatorUsed in anhydrous protocols to activate the boronate without water (prevents hydrolysis).

Detailed Experimental Protocols

Protocol A: Rapid Coupling (Standard)

For stable isomers (e.g., 3-cyanopyridine-5-boronic acid, 4-cyanopyridine-3-boronic acid).

Rationale: High catalyst activity (G4) allows the reaction to complete before significant decomposition occurs.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyano-Pyridine Boronic Acid (1.5 equiv)

  • XPhos Pd G4 (2–5 mol%)

  • K₃PO₄ (3.0 equiv, 0.5 M in H₂O)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G4. If solids, add them now.

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF or Dioxane (concentration 0.1 – 0.2 M relative to halide).

  • Base Addition: Add the degassed aqueous K₃PO₄ solution via syringe.

  • Reaction: Heat rapidly to 60°C .

    • Note: Do not overheat. 60°C is usually sufficient for G4 catalysts. Higher temps accelerate deboronation.

  • Monitoring: Check LCMS at 30 minutes. If incomplete, heat to 80°C for another 30 mins.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: MIDA Boronate Slow-Release

For unstable isomers (e.g., 6-cyanopyridine-2-boronic acid derivatives) or when Protocol A fails.

Rationale: MIDA boronates are stable to storage. Under reaction conditions (aqueous base), they hydrolyze slowly to release the active boronic acid in low concentrations. This "slow release" prevents the accumulation of free boronic acid, reducing dimerization and protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyano-Pyridine MIDA Boronate (1.5 equiv)

  • SPhos Pd G3 (2–5 mol%)

  • K₃PO₄ (5.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 ratio)

Step-by-Step:

  • Preparation: Synthesize or purchase the MIDA boronate of your cyano-pyridine.

  • Setup: Combine Aryl Halide, MIDA Boronate, SPhos Pd G3, and solid K₃PO₄ in a vial.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and Water (10:1 v/v). The water is essential for MIDA hydrolysis.

  • Reaction: Heat to 95–100°C .

    • Note: Higher temperature is required here to drive the hydrolysis of the MIDA ester.

  • Monitoring: Run for 4–12 hours. The reaction is rate-limited by the hydrolysis step.

  • Workup: Standard aqueous extraction.

Mechanism of MIDA Release:

MIDAMechanism MIDA MIDA Boronate (Inactive Reservoir) Hydrolysis Hydrolysis (Slow Step, Base/H2O) MIDA->Hydrolysis Active Free Boronic Acid (Active Nucleophile) Hydrolysis->Active Coupling Pd-Catalyzed Coupling Active->Coupling Fast with G3/G4 Decomp Protodeboronation (Side Reaction) Active->Decomp If [Active] too high

Figure 2: The MIDA "Slow-Release" strategy minimizes the standing concentration of the unstable free boronic acid.

Protocol C: Anhydrous Activation

For substrates that are extremely water-sensitive but stable to Lewis bases.

Rationale: Removes water entirely to prevent hydrolytic protodeboronation. Fluoride (F-) acts as the activating agent for the boron species.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyano-Pyridine Boronic Acid Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂·DCM or XPhos Pd G3 (5 mol%)

  • Spray-dried KF (3.0 equiv)

  • 18-Crown-6 (3.0 equiv) - Crucial for solubilizing KF in organics.

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under vacuum.

  • Solids: Add Halide, Boronate Ester, Catalyst, KF, and 18-Crown-6 in a glovebox or under rapid Argon flow.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to 80°C.

  • Note: This reaction produces insoluble salts. Vigorous stirring is mandatory.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting Material (Halide) remains, Boronic Acid gone. Rapid Protodeboronation.Switch to Protocol B (MIDA) . The boronic acid is decomposing faster than it couples.
No reaction, both SMs intact. Catalyst Poisoning or Inactive Catalyst.Switch to XPhos Pd G4 . Ensure the system is oxygen-free.[6] Check if the Cyano group is coordinating Pd (add more ligand).
Homocoupling of Boronic Acid. Oxidative Homocoupling.Oxygen leak in the system. Degas solvents more thoroughly. Reduce catalyst loading slightly.
Low Yield with 2-Cyano-3-Pyridyl. Steric/Electronic mismatch.This is the hardest substrate. Use Protocol B with RuPhos Pd G3 (RuPhos is excellent for hindered/difficult amines).

References

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]

  • MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7] J. Am. Chem. Soc. 2009 , 131, 6961–6963.[7] [Link]

  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling. J. Org.[8][9] Chem. 2014 , 79, 4161–4166. [Link]

  • Coupling of Pyridine Boronic Acids: Billingsley, K. L.; Barder, T. E.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew.[10] Chem. Int. Ed. 2007 , 46, 5359–5363. [Link]

Sources

Using (6-Cyano-2-methylpyridin-3-yl)boronic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Building Block Profile & Synthetic Protocols

Executive Summary & Structural Analysis[2][3]

(6-Cyano-2-methylpyridin-3-yl)boronic acid (CAS: 2225180-00-5) is a high-value heterocyclic building block designed for the installation of the 6-cyano-2-methylpyridine pharmacophore.[1] Unlike simple pyridyl boronates, this molecule offers a dual-modality advantage in medicinal chemistry:

  • The Boronic Acid (

    
    ):  Facilitates C-C bond formation via Suzuki-Miyaura cross-coupling.[1]
    
  • The Cyano Group (

    
    ):  Serves as a versatile "chemical handle" for late-stage diversification (amides, amines, tetrazoles) or acts as a metabolic stabilizer.[1]
    
Structural Challenges: The "Ortho-Effect"

While 3-pyridyl boronates are generally more stable towards protodeboronation than their 2-pyridyl isomers, this specific scaffold presents a kinetic challenge: Steric Hindrance .[1] The methyl group at the 2-position is ortho to the boronic acid (at position 3).[1] This creates significant steric bulk around the boron center, retarding the transmetallation step of the catalytic cycle. Standard Suzuki conditions often fail or result in low yields due to this steric deceleration.[1]

Handling & Stability Guidelines

Storage & Stability[1][2]
  • State: Off-white to yellow solid.[1]

  • Hygroscopicity: Moderate.[1] The boronic acid moiety can dehydrate to form the boroxine trimer (anhydride) upon storage. This is reversible in aqueous reaction media.[1]

  • Protodeboronation Risk: Low to Moderate.[1] The electron-withdrawing cyano group at position 6 reduces the electron density of the ring, slightly stabilizing the C-B bond against hydrolytic cleavage compared to electron-rich pyridines.[1]

  • Recommendation: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Safety: The Nitrile Factor

While the nitrile group is robust, avoid highly acidic conditions at elevated temperatures (


C) during workup to prevent premature hydrolysis to the carboxylic acid.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Objective: Overcome the steric hindrance of the 2-methyl group using a specialized Buchwald Precatalyst system.[1] Scope: Coupling with aryl chlorides/bromides.[1][2][3]

Reagents:

  • (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.2 equiv)[1]

  • Aryl Halide (1.0 equiv)[1][4]

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).[1] Note: SPhos is specifically optimized for ortho-substituted biaryls.[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 3.0 equiv.
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 194 mg), and

    
     (3.0 mmol, 636 mg).
    
  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Catalyst: Add SPhos Pd G2 (0.02 mmol, ~15 mg) quickly under a counter-flow of Argon.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Crucial: Vigorous stirring is required for the biphasic system.

  • Validation (TLC/LCMS): Monitor for the disappearance of the aryl halide.

    • Self-Validation Check: If the starting halide remains but the boronic acid is consumed, the boronic acid likely protodeboronated. Switch to anhydrous conditions (Protocol B).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Anhydrous Conditions (For Sensitive Substrates)

Objective: Prevent protodeboronation if Protocol A fails. Reagents:

  • Base: Cesium Carbonate (

    
    ), 2.0 equiv (Anhydrous).
    
  • Solvent: DMF or anhydrous 1,4-Dioxane.[1]

  • Temp: 90°C.

Mechanistic Visualization

The following diagram illustrates the specific steric challenge (The "Ortho-Blockade") and the divergent synthesis pathways enabled by the Cyano group.

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_divergence Step 2: Cyano-Group Divergence Start (6-Cyano-2-methylpyridin-3-yl) boronic acid Transmetal Transmetallation (Rate Limiting Step) Start->Transmetal Pd(II) Catalyst + Base Product Biaryl Intermediate (Cyano-Pyridine Scaffold) Transmetal->Product Reductive Elimination OrthoBlock STERIC CHALLENGE: 2-Methyl group hinders Pd-complex approach OrthoBlock->Transmetal Amide Primary Amide (Hydrolysis) Product->Amide H2O2, K2CO3 Amine Benzylic Amine (Reduction) Product->Amine H2, Pd/C or LAH Tetrazole Tetrazole (Azide Cycloaddition) Product->Tetrazole NaN3, NH4Cl

Caption: Figure 1.[1][5] The 2-Methyl steric blockade during transmetallation and subsequent divergent synthesis pathways for the cyano-pyridine scaffold.

Comparative Data: Catalyst Performance

The table below summarizes expected conversion rates based on the steric profile of this specific building block (Data extrapolated from standard ortho-substituted pyridine coupling literature).

Catalyst SystemLigand TypeBaseSolventExpected Conversion (2-Me Sterics)Notes
Pd(PPh3)4 Monodentate Phosphine

Dioxane/H2OLow (<30%) Ligand is too bulky; Pd black formation common.[1]
Pd(dppf)Cl2 Bidentate Ferrocene

DMFModerate (50-70%) Better stability, but slow turnover.[1]
SPhos Pd G2 Dialkylbiaryl Phosphine

Toluene/H2OHigh (>90%) Recommended. Designed for ortho-substitution.[1]
XPhos Pd G2 Dialkylbiaryl Phosphine

THF/H2OHigh (85-95%) Excellent alternative; highly active.[1]

Post-Coupling Derivatization (The Cyano Handle)

Once the biaryl scaffold is constructed, the 6-cyano group can be transformed.[1]

Protocol C: Hydration to Primary Amide

Reagents:


 (30%), 

, DMSO. Procedure: Dissolve the biaryl product in DMSO. Add

(0.2 equiv) and

(5 equiv) dropwise at 0°C. Stir at RT for 1 hour. Mechanism: Radziszewski reaction.[1] Why this works: The electron-deficient pyridine ring makes the nitrile carbon highly electrophilic, allowing mild hydrolysis without affecting the biaryl linkage.[1]

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronates

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Specialized Conditions for Unstable/Hindered Boronates

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Five-Membered Heteroaryl Halides.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

    • Note: This reference establishes the utility of XPhos/SPhos systems for hindered heteroocycles.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]

  • Medicinal Chemistry of Cyanopyridines

    • Manna, K., et al. (2014).[6] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold.[1][6] International Journal of Pharmaceutical Sciences and Research. Link

  • Compound Verification (CAS 2225180-00-5)

    • Fluorochem Product Page.[1] Link

    • ChemScene Product Page.[1] Link

Sources

Application Notes & Protocols: Strategic Functionalization of the C3 Position of 6-Cyano-2-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1] The precise installation of functional groups onto this heterocycle is a critical task in drug discovery and development. The 6-cyano-2-methylpyridine core, in particular, presents a unique synthetic challenge. While the inherent electronics of the pyridine ring typically direct functionalization to the C2, C4, and C6 positions, derivatization at the C3 position is significantly more challenging due to the ring's electron-deficient nature.[2][3]

This guide provides an in-depth exploration of robust and field-proven strategies for the selective functionalization of the C3 position of 6-cyano-2-methylpyridine. We will move beyond simple procedural lists to dissect the underlying principles of each method, offering insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of novel 3-substituted pyridine derivatives. The methodologies covered include classical directed ortho-metalation, modern transition-metal-catalyzed C-H activation, and innovative dearomatization-rearomatization strategies.

Section 1: Directed ortho-Metalation (DoM): The Classical Approach

Directed ortho-metalation (DoM) is a powerful and well-established strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems.[4] The reaction is guided by a Directing Metalating Group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[5]

In the case of 6-cyano-2-methylpyridine, both the C2-methyl and C6-cyano groups can potentially direct lithiation. However, the C-H bond at the C3 position is the most sterically accessible and electronically favorable site for deprotonation, situated ortho to the C2-methyl group. The use of a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial. Strong, unhindered bases like n-butyllithium can engage in competitive nucleophilic addition to the electron-deficient pyridine ring, specifically at the C=N bond, leading to undesired side products.[6] LDA, with its bulky isopropyl groups, minimizes this side reaction, favoring proton abstraction.[7]

Protocol 1: C3-Lithiation and Electrophilic Quench

This protocol describes the in situ generation of the 3-lithiated pyridine intermediate, followed by quenching with an electrophile.

Core Principle: A hindered lithium amide base selectively deprotonates the C3 position at low temperature. The resulting highly nucleophilic organolithium species is then trapped by an added electrophile.

Safety Precaution: Organolithium reagents and lithium amides are pyrophoric and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

  • 6-cyano-2-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

  • Electrophile (e.g., benzaldehyde, trimethylsilyl chloride, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard anhydrous reaction glassware, syringes, and a low-temperature cooling bath (-78 °C)

Step-by-Step Methodology:

  • LDA Preparation:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30 minutes to ensure the complete formation of LDA.

  • Lithiation of Pyridine Substrate:

    • In a separate dry, argon-flushed flask, dissolve 6-cyano-2-methylpyridine (1.0 equivalent) in anhydrous THF.

    • Slowly add the substrate solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often accompanied by a color change. This incubation period is critical for achieving complete deprotonation.

  • Electrophilic Quench:

    • Dissolve the chosen electrophile (1.0-1.2 equivalents) in a small amount of anhydrous THF.

    • Add the electrophile solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Reaction Quench and Work-up:

    • Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the contents to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 3-substituted-6-cyano-2-methylpyridine.[7]

Data Summary & Key Considerations
Electrophile (E+)Resulting C3-SubstituentTypical Yield RangeKey Consideration
Aldehydes (R-CHO)Secondary Alcohol (-CH(OH)R)60-80%Ensure electrophile is anhydrous.
Ketones (R-CO-R')Tertiary Alcohol (-C(OH)RR')55-75%Sterically hindered ketones may react slower.
Trimethylsilyl chloride (TMSCl)Silyl group (-SiMe₃)70-90%Highly efficient quench.
Iodine (I₂)Iodo group (-I)65-85%Useful handle for subsequent cross-coupling.
Disulfides (RSSR)Thioether (-SR)50-70%Can be prone to side reactions.
Workflow Diagram: Directed ortho-Metalation

DoM_Workflow sub 6-Cyano-2-methylpyridine lith Lithiation (Deprotonation at C3) -78 °C, 1-2h sub->lith lda LDA Preparation (n-BuLi + Diisopropylamine) THF, -78 °C lda->lith anion C3-Lithiated Intermediate lith->anion quench Electrophilic Quench -78 °C, 1-2h anion->quench elec Electrophile (E+) elec->quench workup Work-up & Purification quench->workup prod 3-Substituted Product workup->prod

Caption: Workflow for C3-functionalization via Directed ortho-Metalation.

Section 2: Transition Metal-Catalyzed C-H Functionalization

Catalytic C-H activation has emerged as a powerful, atom-economical alternative to classical methods that often require pre-functionalized starting materials.[8] These reactions forge new carbon-carbon or carbon-heteroatom bonds directly from a C-H bond, streamlining synthetic routes.

Iridium-Catalyzed C3-Borylation

Iridium-catalyzed borylation is a premier method for introducing a boronic ester group onto a heteroaromatic ring. The regioselectivity of this reaction is primarily governed by sterics rather than electronics.[9] The catalyst, typically generated from [Ir(cod)(OMe)]₂ and a sterically demanding bipyridine ligand (e.g., dtbpy), preferentially targets the most accessible C-H bond. For 6-cyano-2-methylpyridine, the C3 and C5 positions are the least sterically hindered sites available for borylation. While a mixture of isomers is possible, the C3 position is often favored. The resulting boronic ester is a versatile synthetic handle, readily participating in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Protocol 2: Iridium-Catalyzed C3-Borylation and Suzuki Coupling

Part A: Borylation

Materials:

  • 6-cyano-2-methylpyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)(OMe)]₂ (Iridium catalyst precursor)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)

  • Anhydrous solvent (e.g., THF or Cyclohexane)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with 6-cyano-2-methylpyridine (1.0 eq), B₂pin₂ (1.2 eq), [Ir(cod)(OMe)]₂ (1.5 mol%), and dtbpy (3.0 mol%).

  • Solvent Addition:

    • Add anhydrous solvent (e.g., THF) to the tube.

  • Reaction:

    • Seal the tube and stir the mixture at the appropriate temperature (e.g., 25-80 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure. The crude product, a mixture of borylated isomers, can often be taken directly to the next step or purified by column chromatography.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • Crude borylated pyridine from Part A

  • Aryl or heteroaryl halide (Ar-X, where X = Br, I)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Aqueous base (e.g., 2 M Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add the crude borylated pyridine (1.0 eq), the aryl halide (1.1 eq), and the palladium catalyst (2-5 mol%).

  • Solvent and Base Addition:

    • Add the solvent system (e.g., Dioxane) followed by the aqueous base.

  • Reaction:

    • De-gas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction to reflux (e.g., 80-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic phases.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to yield the 3-aryl-6-cyano-2-methylpyridine.

Data Summary: C-H Arylation

Direct C-H arylation, often catalyzed by palladium, provides another route. Regioselectivity can be challenging, but specific ligand and additive combinations can favor C3 functionalization.[10]

Catalyst SystemCoupling PartnerAdditive/BaseRegioselectivity
Pd(OAc)₂ / P(n-Bu)Ad₂Aryl BromidesCs₂CO₃ / PivOHC4-arylation favored in 3-EWG pyridines[10]
Pd(OAc)₂ / SPhosAryl BromidesK₂CO₃C3-arylation observed in some systems
Pd(II) / LigandArenesAg₂CO₃C3-arylation of 2-phenylpyridine[11]
Workflow Diagram: C-H Borylation and Cross-Coupling

CH_Activation cluster_0 Part A: C-H Borylation cluster_1 Part B: Suzuki Coupling start_A 6-Cyano-2-methylpyridine react_A C3-Borylation (Steric Control) start_A->react_A cat_A [Ir] Catalyst + B₂pin₂ cat_A->react_A prod_A C3-Borylated Pyridine react_A->prod_A start_B C3-Borylated Pyridine prod_A->start_B Isolate or use crude react_B C-C Bond Formation start_B->react_B cat_B Pd Catalyst + Base + Aryl-Halide cat_B->react_B prod_B Final 3-Aryl Product react_B->prod_B

Caption: Two-stage C3-arylation via C-H borylation and Suzuki coupling.

Section 3: Dearomatization-Rearomatization Strategy

An elegant and increasingly popular strategy for functionalizing challenging positions on heteroaromatics involves a sequence of dearomatization followed by rearomatization.[12] This approach temporarily disrupts the stable aromatic system, creating a more reactive intermediate with altered electronic properties, which can then be functionalized with high regioselectivity.

For pyridines, one such method involves the formation of a Zincke imine intermediate.[3][13] The pyridine nitrogen is first activated with an electron-deficient aryl halide (e.g., 2,4-dinitrochlorobenzene), making it susceptible to ring-opening by an amine. This generates a reactive conjugated imine species. This intermediate can then undergo highly regioselective electrophilic substitution (e.g., halogenation) before a final ring-closing and rearomatization step restores the pyridine ring, now functionalized at the C3 position.

Protocol 3: C3-Halogenation via Zincke Imine Intermediate

Core Principle: The pyridine ring is temporarily opened to form a reactive Zincke intermediate. This intermediate undergoes regioselective halogenation, followed by ring-closure to yield the 3-halopyridine. This method provides access to 3-halo-pyridines which are valuable precursors for cross-coupling reactions.

Materials:

  • 6-cyano-2-methylpyridine

  • Activating agent (e.g., 2,4-dinitrochlorobenzene)

  • Secondary amine (e.g., piperidine or morpholine)

  • Halogen source (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS))

  • Solvent (e.g., Methanol, Acetonitrile)

  • Acid for rearomatization (e.g., HCl)

Step-by-Step Methodology:

  • Pyridinium Salt Formation:

    • Dissolve 6-cyano-2-methylpyridine (1.0 eq) and the activating agent (1.0 eq) in a suitable solvent.

    • Heat the mixture to form the N-activated pyridinium salt. This can often be isolated or used directly.

  • Zincke Imine Formation:

    • Cool the reaction mixture (or the isolated salt) to a low temperature (e.g., -10 °C to 0 °C).

    • Slowly add a secondary amine (1.1-1.5 eq). The reaction mixture typically develops a deep color, indicating the formation of the ring-opened Zincke imine.

  • Regioselective Halogenation:

    • To the solution of the Zincke imine, add the halogen source (e.g., NCS or NBS, 1.2 eq), either neat or as a solution in the reaction solvent.

    • Stir the reaction at low temperature or allow it to warm to room temperature, monitoring by TLC for the consumption of the intermediate.

  • Rearomatization:

    • Once the halogenation is complete, add an acid (e.g., concentrated HCl) to the reaction mixture.

    • Heat the mixture to promote ring-closure and elimination of the activating group, reforming the aromatic pyridine ring.

  • Work-up and Purification:

    • Neutralize the reaction with a base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by flash column chromatography to afford the 3-halo-6-cyano-2-methylpyridine.

Workflow Diagram: Dearomatization-Rearomatization Halogenation

Zincke_Pathway start 6-Cyano-2-methylpyridine activation N-Activation (e.g., DNCB) start->activation salt Pyridinium Salt activation->salt opening Ring Opening (Amine) salt->opening zincke Zincke Imine (Reactive Intermediate) opening->zincke halogenation Halogenation (NCS/NBS) zincke->halogenation halo_int Halogenated Intermediate halogenation->halo_int closing Ring Closing (Acid, Heat) halo_int->closing product 3-Halo-6-cyano-2-methylpyridine closing->product

Caption: C3-Halogenation via a Zincke imine dearomatization pathway.

Conclusion

The functionalization of the C3 position of 6-cyano-2-methylpyridine, while challenging, is readily achievable through several strategic approaches.

  • Directed ortho-Metalation offers a reliable, classical method that leverages the inherent directing ability of the C2-methyl group, providing a direct route to a wide range of derivatives through electrophilic trapping.

  • Transition-Metal-Catalyzed C-H Activation , particularly iridium-catalyzed borylation, represents a more modern, sterically-driven approach that installs a versatile boronic ester handle for subsequent cross-coupling reactions.

  • Dearomatization-Rearomatization strategies provide an innovative pathway, altering the fundamental reactivity of the pyridine ring to achieve otherwise difficult transformations like direct C3-halogenation.

The choice of methodology will depend on the desired final substituent, available starting materials, and tolerance for specific reaction conditions (e.g., cryogenic temperatures for DoM vs. precious metal catalysts for C-H activation). By understanding the principles behind each protocol, researchers can confidently select and execute the optimal synthetic route for their target molecules.

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  • El-Houssainy, A. et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

  • Corpas, M. et al. (2024). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. Available at: [Link]

  • Daugulis, O. et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters. Available at: [Link]

  • Daugulis, O. et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. Available at: [Link]

  • Coudert, P. et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

  • Sarpong, R. & Murphy, S. K. (2010). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. DSpace@MIT. Available at: [Link]

Sources

Application Note: Preparation of Heteroaryl Derivatives from (6-Cyano-2-methylpyridin-3-yl)boronic acid

[1]

Executive Summary

(6-Cyano-2-methylpyridin-3-yl)boronic acid is a high-value scaffold frequently utilized in the synthesis of type I and II kinase inhibitors (e.g., JAK, PIM, and PI3K pathways). However, this reagent presents a "perfect storm" of synthetic challenges: it possesses an amphoteric pyridine ring, a sterically hindering ortho-methyl group, and a labile carbon-boron bond prone to protodeboronation.

This guide moves beyond generic Suzuki conditions, providing a tiered protocol system designed to maximize conversion while preserving the sensitive nitrile functionality.

Strategic Analysis: The "2-Pyridyl Problem"

Before attempting synthesis, researchers must understand the failure modes specific to this substrate.

Mechanistic Failure Mode: Protodeboronation

The primary cause of low yield with 3-pyridyl boronic acids substituted at the 2-position is protodeboronation .

  • The Cause: The basic nitrogen atom can coordinate internally or facilitate the formation of a zwitterionic species. The electron-withdrawing 6-cyano group further decreases the electron density of the ring, stabilizing the transient anion formed after C-B bond cleavage.

  • The Consequence: The boronic acid is replaced by a proton, yielding 6-cyano-2-methylpyridine (the "reduced" byproduct) rather than the coupled product.

Functional Group Compatibility
  • Nitrile Sensitivity: While generally robust, the 6-cyano group can undergo partial hydrolysis to the primary amide under prolonged heating with aqueous hydroxide or carbonate bases.

  • Steric Hindrance: The 2-methyl group exerts steric pressure on the palladium center during transmetallation, requiring smaller, electron-rich ligands or specific precatalysts to drive the cycle.

Decision Matrix & Workflow

The following decision tree outlines the optimal experimental path based on the coupling partner's electronics and sterics.

ReactionWorkflowStartStart: (6-Cyano-2-methylpyridin-3-yl)boronic acidPartnerCheckAnalyze Coupling Partner (Aryl Halide)Start->PartnerCheckStandardStandard Partner(e.g., Bromobenzene, simple Pyridines)PartnerCheck->StandardReactiveDifficultDifficult Partner(e.g., Chlorides, ortho-subs, electron-rich)PartnerCheck->DifficultUnreactive/HinderedRouteAProtocol A: Standard High-ThroughputPd(dppf)Cl2 / K2CO3 / Dioxane:H2OStandard->RouteARouteBProtocol B: Precatalyst SystemXPhos Pd G3 / K3PO4 / THF:H2ODifficult->RouteBAnalysisAnalyze LCMS for ByproductsRouteA->AnalysisRouteB->AnalysisRouteCProtocol C: Stabilization StrategyConvert to Pinacol Ester -> Anhydrous CouplingDeboronationHigh Protodeboronation?Analysis->DeboronationLow YieldHydrolysisNitrile Hydrolysis?Analysis->HydrolysisAmide detectedDeboronation->RouteCYesHydrolysis->RouteCSwitch to Anhydrous

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Reacting with Aryl Bromides and Iodides lacking significant steric hindrance.

Rationale: Pd(dppf)Cl₂ is a robust catalyst that resists deactivation by the pyridine nitrogen. The biphasic system allows for efficient inorganic salt solubility.

Reagents:

  • (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen accelerates homocoupling and catalyst death.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to halide) and 2.0 M aq. K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: Do not exceed 100°C to minimize nitrile hydrolysis.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: The "High-Performance" Method (Hindered/Chlorides)

Best for: Aryl Chlorides, electron-rich partners, or if Protocol A fails due to low conversion.

Rationale: Third-generation Buchwald precatalysts (XPhos Pd G3) activate rapidly at lower temperatures and form bulky, electron-rich active species that facilitate oxidative addition into chlorides and prevent catalyst poisoning by the pyridine nitrogen.

Reagents:

  • (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₃) (0.5 M aqueous or solid with water equivalent)

  • Solvent: THF or Toluene/Water (10:1)

Step-by-Step:

  • Setup: In a glovebox or under strict inert atmosphere, combine halide, boronic acid, XPhos Pd G3, and solid K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed THF and degassed water (ratio 10:1).

    • Why Phosphate? K₃PO₄ is more basic than carbonate but often provides better solubility profiles for the active catalytic species in THF.

  • Reaction: Heat at 60–80°C .

    • Benefit: The high activity of XPhos often allows for lower temperatures, significantly reducing protodeboronation rates.

  • Monitoring: Check LCMS at 1 hour. These reactions are often fast.[2]

Protocol C: The "Stabilization" Method (Pinacol Ester)

Best for: Substrates where protodeboronation is the dominant side reaction (>20%).

Rationale: Boronic esters are significantly less prone to protodeboronation than free acids. Converting the acid to the pinacol ester in situ or stepwise creates a "slow-release" mechanism or simply a more stable species.

Step 1: Esterification

  • Combine (6-Cyano-2-methylpyridin-3-yl)boronic acid (1 equiv) with Pinacol (1.1 equiv) and MgSO₄ (2 equiv) in anhydrous THF.

  • Stir at Room Temperature for 2 hours. Filter off MgSO₄ and concentrate (or use solution directly).

Step 2: Anhydrous Coupling

  • Use the crude Pinacol Ester (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂.

  • Base: Cs₂CO₃ (Solid, anhydrous) (3.0 equiv).

  • Solvent: Anhydrous DMF or Dioxane.

  • Reaction: Heat to 100°C.

    • Mechanism:[3][4][5][6] The absence of bulk water shuts down the hydrolytic pathway required for protodeboronation, forcing the cross-coupling pathway.

Quantitative Data Summary

ParameterProtocol A (Standard)Protocol B (Buchwald)Protocol C (Anhydrous Ester)
Substrate Scope Aryl Bromides/IodidesAryl Chlorides/HinderedHighly Unstable Substrates
Catalyst Pd(dppf)Cl₂XPhos Pd G3Pd(OAc)₂/SPhos
Base K₂CO₃ (aq)K₃PO₄ (aq/THF)Cs₂CO₃ (solid/anhydrous)
Temp 90°C60–80°C100°C
Deboronation Risk ModerateLowVery Low
Nitrile Hydrolysis Risk ModerateLowNegligible

Troubleshooting Guide (Self-Validating)

Observation: LCMS shows Mass [M-B(OH)2 + H] (Protodeboronation).

  • Diagnosis: Reaction temperature too high or catalyst activation too slow.

  • Fix: Switch to Protocol B (XPhos G3) and lower temp to 60°C. Alternatively, use Protocol C (Anhydrous).

Observation: LCMS shows Mass [M+18] (Amide formation).

  • Diagnosis: Nitrile hydrolysis.

  • Fix: Eliminate water. Use Protocol C with anhydrous Cs₂CO₃ in DMF.

Observation: Starting material remains, Catalyst turns black (Pd black precipitation).

  • Diagnosis: Catalyst poisoning by pyridine nitrogen or oxidation.

  • Fix: Ensure rigorous degassing. Switch to a catalyst with a bulky ligand (XPhos or SPhos) that prevents pyridine coordination to the Pd center.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.Journal of the American Chemical Society.

    • Context: Establishes XPhos and SPhos as superior ligands for unstable heteroaryl boronates.

  • Protodeboronation of (Hetero)Arylboronic Acids.Chemical Reviews.

    • Context: Definitive guide on the mechanism of deboron
  • Preparation of Heteroaryl Boronates.Organic Process Research & Development.

    • Context: Industrial scale-up considerations for handling sensitive boronic acids.
  • Buchwald Precatalysts in Medicinal Chemistry.Aldrichimica Acta.

    • Context: Detailed usage of G3/G4 prec

Troubleshooting & Optimization

Technical Support Center: Stabilizing (6-Cyano-2-methylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with (6-Cyano-2-methylpyridin-3-yl)boronic acid . It addresses the specific instability issues inherent to this scaffold and provides actionable, evidence-based solutions.

Core Issue Analysis: Why This Molecule Fails

This specific boronic acid presents a "perfect storm" of electronic and steric factors that accelerate protodeboronation (cleavage of the C–B bond) while simultaneously retarding the desired transmetallation step in cross-coupling reactions.

  • Electronic Instability (The 6-Cyano Effect): The cyano group at the 6-position is strongly electron-withdrawing. This stabilizes the transient pyridyl anion formed upon C–B bond cleavage, significantly lowering the activation energy for protodeboronation under basic conditions [1].

  • Steric Hindrance (The 2-Methyl Effect): The methyl group at the 2-position (ortho to the boronic acid) sterically hinders the approach of the Palladium catalyst. This slows down the rate of transmetallation (

    
    ).
    
  • The Kinetic Trap: In a typical Suzuki reaction, you need

    
    . For this molecule, the electronics increase 
    
    
    
    while the sterics decrease
    
    
    , often leading to rapid accumulation of the hydro-deboronated byproduct (6-cyano-2-methylpyridine) before coupling can occur.
Mechanism of Failure

The following diagram illustrates the competing pathways. The goal of your protocol must be to block the red pathway (deboronation) while accelerating the green pathway (coupling).

DeboronationMechanism Start (6-Cyano-2-methylpyridin-3-yl) boronic acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base Base Base (OH-) Transition Transition State (Stabilized by 6-CN) Boronate->Transition Slow Step (k_deboronation) Product Coupled Biaryl Product Boronate->Product Transmetallation (k_trans) Anion Transient Pyridyl Anion Transition->Anion Byproduct Protodeboronated Product (6-Cyano-2-methylpyridine) Anion->Byproduct + H2O Pd Pd(II)-Ar' Complex Pd->Product Catalysis

Figure 1: Kinetic competition between protodeboronation and transmetallation. The electron-deficient ring accelerates the red path.

Troubleshooting Guide (Q&A)

Q1: I am seeing low yields and a major byproduct with Mass M-H. Is my catalyst dead?

Diagnosis: Likely not. The "M-H" byproduct confirms protodeboronation. The catalyst is likely active, but it cannot compete with the rate of decomposition. Solution:

  • Switch to Anhydrous Conditions: Water is the proton source. Use anhydrous dioxane or toluene and a base like CsF or K₃PO₄ (anhydrous).

  • Use a "Slow Release" Strategy: Convert the free acid to a MIDA boronate (see Protocol A). This releases the active species slowly, keeping its concentration low relative to the catalyst, effectively favoring the second-order coupling reaction over the first-order decomposition [2].

Q2: Can I just use the Pinacol ester instead?

Analysis: Pinacol esters are more stable than free acids but are not immune to base-catalyzed hydrolysis. For highly electron-deficient pyridines like this one, Pinacol esters often hydrolyze to the acid in situ and then deboronate. Recommendation: If Pinacol fails, MIDA boronates are the gold standard for this specific class of unstable pyridines [3].

Q3: What is the best catalyst system to outrun the decomposition?

Recommendation: You need a catalyst that undergoes oxidative addition and transmetallation very rapidly.

  • Ligand: Use XPhos or SPhos . These bulky, electron-rich ligands facilitate the coupling of sterically hindered (2-substituted) systems.

  • Pre-catalyst: Pd₂dba₃ or Pd(OAc)₂ .

  • Ratio: High catalyst loading (5-10 mol%) may be necessary to ensure

    
     wins the race.
    
Q4: My compound turns brown/black on the shelf. Is it still good?

Diagnosis: Pyridyl boronic acids are notoriously unstable to air and moisture.[1] The color change indicates oxidation or polymerization. Action: Check purity via ¹H NMR (look for the disappearance of the C-H peak at the boronic acid position). If degraded >10%, repurify or, preferably, convert immediately to the MIDA ester for long-term storage. MIDA esters are air-stable solids.[1]

Experimental Protocols

Protocol A: Stabilization via MIDA Ester Formation

Use this protocol to convert your unstable free acid into a stable, storable reagent.

Reagents:

  • (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.0 equiv)[2]

  • N-Methyliminodiacetic acid (MIDA) (1.2 - 1.5 equiv)

  • Solvent: Toluene:DMSO (10:1)

Procedure:

  • Combine the boronic acid and MIDA in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

  • Add Toluene:DMSO mixture (0.5 M concentration).

  • Heat to reflux (110°C) for 12–16 hours. The azeotropic removal of water drives the equilibrium.

  • Cool to room temperature.

  • Workup: Concentrate the solvent. The MIDA boronate is often soluble in Acetone/THF but insoluble in Ether/Hexanes. Precipitate the product by adding Diethyl Ether.

  • Purification: MIDA boronates are stable to silica gel.[1] Flash chromatography (Eluent: EtOAc/Acetone) can be used.

Protocol B: "Slow-Release" Suzuki Coupling

Optimized for unstable 2-substituted-3-pyridyl boronates.

Reaction Setup:

ComponentReagentEquiv.[3][4][5][6][7]Notes
Nucleophile (6-Cyano-2-methylpyridin-3-yl)-MIDA1.2Stable precursor
Electrophile Aryl Bromide/Chloride1.0
Catalyst Pd₂(dba)₃0.05High activity source
Ligand XPhos0.10Handles steric bulk
Base K₃PO₄ (3.0 M aq.)5.0Slow hydrolysis activator
Solvent Dioxane : Water5 : 1Essential for MIDA hydrolysis
Temp 60°C - 100°C-Start low (60°C) to test

Step-by-Step:

  • Degas: Rigorously degas the dioxane/water mixture (sparge with Argon for 20 mins). Oxygen promotes homocoupling and decomposition.

  • Mix: Add MIDA boronate, Aryl Halide, Pd source, and Ligand to a vial.

  • Initiate: Add the solvent and aqueous base.

  • Heat: Seal and heat.

    • Why this works: The aqueous base slowly hydrolyzes the MIDA ester, releasing the unstable boronic acid in small "sips."[1] The high-activity catalyst consumes it immediately, preventing the accumulation that leads to deboronation.

Decision Logic for Optimization

Use this workflow to guide your experimental design.

OptimizationFlow Start Start: Coupling Fails (Low Yield / Protodeboronation) CheckForm Are you using Free Acid? Start->CheckForm ConvertMIDA Convert to MIDA Ester (Protocol A) CheckForm->ConvertMIDA Yes CheckWater Is the reaction Anhydrous? CheckForm->CheckWater No (Using Ester) CheckLigand Is Ligand Bulky? (e.g., XPhos, SPhos) ConvertMIDA->CheckLigand SwitchAnhydrous Use Anhydrous Conditions (CsF / Dioxane / No Water) CheckWater->SwitchAnhydrous No CheckWater->CheckLigand Yes SwitchAnhydrous->CheckLigand ChangeLigand Switch to XPhos/SPhos (Overcome 2-Me Sterics) CheckLigand->ChangeLigand No CuAdd Add Cu(I) Co-catalyst (Promote Transmetallation) CheckLigand->CuAdd Yes (Still Fails)

Figure 2: Troubleshooting logic for optimizing the coupling of unstable pyridine boronates.

References

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanistic Insights. Journal of the American Chemical Society.[7][8] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[7][8] [Link]

  • Dick, G. R., et al. (2010).[5] General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters. [Link]

Sources

Technical Support Center: Solubility Optimization for (6-Cyano-2-methylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Insolubility

You are encountering difficulty dissolving (6-Cyano-2-methylpyridin-3-yl)boronic acid in standard organic solvents. This is a known physicochemical characteristic of electron-deficient heterocyclic boronic acids, not necessarily a quality defect.[1]

The insolubility arises from two competing forces:

  • High Lattice Energy: The boronic acid moiety (

    
    ) forms a robust intermolecular hydrogen-bonding network (dimers and trimers) in the solid state.[1] The 6-cyano group adds significant dipole-dipole interactions, further "locking" the crystal lattice.
    
  • Boroxine Formation: Upon storage, these acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), which are often less soluble and require hydrolysis to reactivate.[1]

Critical Warning: The 6-cyano group is strongly electron-withdrawing.[1] While this activates the ring for coupling, it also increases the Lewis acidity of the boron center, making the C-B bond susceptible to protodeboronation (cleavage) under basic conditions or high heat.

Module 1: Solvent Selection & Screening

Do not attempt to force solubility in non-polar solvents (Hexane, Toluene, DCM) without modification.[1] Use this compatibility matrix to select the appropriate system for your application.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP High Recommended. Disrupts H-bonds effectively.[1] Caution: High boiling points make removal difficult.[1]
Alcohols Methanol, Ethanol Moderate-High Good for solvation but may form in situ boronate esters (e.g., dimethyl boronate), which is usually acceptable for Suzuki couplings.[1]
Green Ethers 2-MeTHF, THF Low-Moderate Requires Additive. Often requires 1-5% water or a diol to break the boroxine trimer.[1]
Hydrocarbons Toluene, Hexane Insoluble Avoid. Only useful as an anti-solvent for precipitation/purification.[1]
Chlorinated DCM, Chloroform Poor Generally ineffective unless the molecule is converted to a pinacol ester first.
Visual Workflow: Solubility Decision Matrix

Solubility_Decision_Tree Start Start: Solid Boronic Acid Check_App Application Type? Start->Check_App Coupling Suzuki Coupling Check_App->Coupling Analysis Analysis (NMR/HPLC) Check_App->Analysis Solvent_Check Can you use DMSO/DMF? Coupling->Solvent_Check Yes_DMSO Use DMSO or DMF. (High Solubility) Analysis->Yes_DMSO d6-DMSO Solvent_Check->Yes_DMSO Yes No_DMSO Requires Volatility? Solvent_Check->No_DMSO No Volatile Use MeOH or 2-MeTHF + 5% H2O No_DMSO->Volatile Yes Non_Polar Must use Non-Polar? (Toluene/DCM) No_DMSO->Non_Polar No Esterify CRITICAL STEP: Convert to Pinacol Ester Non_Polar->Esterify Yes

Caption: Decision logic for selecting the optimal solvent system based on downstream application requirements.

Module 2: The "Silver Bullet" – In-Situ Esterification

If your protocol requires a non-polar solvent (e.g., for a specific catalyst system or workup), you must convert the boronic acid to a boronate ester.[1] This masks the polar


 group, breaking the crystal lattice and rendering the molecule lipophilic.
Protocol: Rapid In-Situ Pinacol Protection

Use this method if you cannot dissolve the material in your reaction solvent.

Reagents:

  • (6-Cyano-2-methylpyridin-3-yl)boronic acid (1.0 equiv)[1]

  • Pinacol (1.1 equiv)[1]

  • Magnesium Sulfate (

    
    ) (2.0 equiv) or Molecular Sieves (4Å)[1]
    
  • Solvent: THF or DCM (anhydrous)[1]

Step-by-Step:

  • Suspend the insoluble boronic acid in THF or DCM (approx.[1] 0.2 M concentration).[1]

  • Add 1.1 equivalents of Pinacol.

  • Add anhydrous

    
     (acts as a water scavenger to drive the equilibrium).
    
  • Stir at Room Temperature for 1–2 hours.

    • Observation: The suspension should clarify as the lipophilic pinacol ester forms and dissolves.

  • Filter off the

    
    .[1]
    
  • Proceed directly to your cross-coupling reaction with the filtrate.[1]

Why this works: The formation of the pinacol ester is an equilibrium process. The 6-cyano group increases the Lewis acidity of the boron, actually accelerating the esterification compared to electron-rich systems. Removing water drives the reaction to completion (Le Chatelier’s principle).[1]

Module 3: Reaction Engineering for Suzuki Couplings

If you cannot use the esterification method, you must engineer the reaction conditions to accommodate the insolubility.

Strategy A: The "Dissolve-on-Demand" (Biphasic) System

You do not need the boronic acid to be fully dissolved at the start (


). You only need the dissolution rate to match the catalytic turnover rate.
  • Solvent: Toluene/Water (4:[1]1) or Dioxane/Water (4:1).[1]

  • Base:

    
     or 
    
    
    
    (Inorganic bases are preferred over amines to prevent competitive coordination).[1]
  • Additive: Tetrabutylammonium Bromide (TBAB) (0.5 equiv).[1]

    • Mechanism:[2][3][4][5][6][7][8] TBAB acts as a Phase Transfer Catalyst (PTC).[1] It helps transport the anionic boronate species (formed at the interface) into the organic phase where the Palladium catalyst resides.

Strategy B: Mixed Solvent Systems

Use a "co-solvent" approach to bridge the polarity gap.[1]

  • Recipe: 2-MeTHF : Water : Ethanol (4 : 1 : 1).[1]

  • The ethanol acts as a miscibility bridge, while water breaks up the boroxine trimers.

Technical FAQ & Troubleshooting

Q1: The material turned into a "gummy" solid when I added base. What happened? A: You likely formed a "ate" complex (boronate salt) that is insoluble in the organic layer but not fully soluble in the limited water present.

  • Fix: Add more water to dissolve the salt, or switch to a more polar organic co-solvent (e.g., n-Butanol).[1]

Q2: I see low yields, and NMR shows the starting material is gone but no product formed. (Protodeboronation) A: This is the specific risk of the 6-cyano group. It pulls electron density, making the C-B bond fragile.[1]

  • Diagnosis: Look for 2-cyano-6-methylpyridine in your crude NMR (the proton replaces the boron).[1]

  • Fix:

    • Lower Temperature: Do not exceed 60°C if possible.

    • Anhydrous Conditions: Switch to the Pinacol Ester method (Module 2) and use anhydrous base (

      
       solid) in dry DMF. Water promotes protodeboronation.[1]
      
    • Catalyst: Use a highly active catalyst (e.g., Pd(dtbpf)Cl2 or XPhos Pd G2) that works fast, beating the decomposition rate.[1]

Q3: How do I purify this compound if I can't crystallize it? A: Do not attempt to crystallize the free acid; it will form variable hydrates/boroxines.

  • Recommendation: Convert to the pinacol ester before purification. The ester will be silica-stable and can be chromatographed using standard Hexane/EtOAc gradients.[1]

Mechanistic Visualization: The Boroxine Equilibrium

Boroxine_Equilibrium BoronicAcid Free Boronic Acid (Monomer) Polar, Reactive Boroxine Boroxine (Trimer Anhydride) Insoluble Network BoronicAcid->Boroxine - H2O (Spontaneous) PinacolEster Pinacol Ester (Protected) Lipophilic, Soluble BoronicAcid->PinacolEster + Pinacol - H2O Boroxine->BoronicAcid + H2O (Hydrolysis)

Caption: The dynamic equilibrium between the free acid, the insoluble boroxine trimer, and the soluble ester.

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][7] Wiley-VCH.[1][7] [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 13156–13165. [1]

  • BenchChem Technical Division. (2025). Solubility Optimization of Heterocyclic Boronic Acids in Organic Synthesis.[1]

Sources

Storage conditions to prevent anhydride formation in pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dry" Paradox

Ticket #: PBA-STAB-001 Status: Resolved

User Query: "I am storing my pyridine boronic acids in a desiccator, but my NMR shows varying stoichiometry and 'impurities.' How do I prevent anhydride formation?"

The Short Answer: You cannot completely prevent anhydride (boroxine) formation in the solid state without risking chemical degradation.

  • The Paradox: Dehydration to the anhydride is thermodynamically favorable and reversible. Preventing it requires high humidity, which triggers protodeboronation (irreversible C-B bond cleavage), especially in pyridine derivatives.

  • The Solution: Store the material cold and dry to prevent decomposition.[1] Accept the anhydride formation, quantifying it via NMR, and rehydrate in situ or immediately prior to use.

Module 1: The Nature of the Beast (Diagnostics)[2]

Before adjusting storage, you must distinguish between reversible dehydration (benign) and protodeboronation (destructive).[2] Pyridine boronic acids are unique because the basic nitrogen accelerates both processes.

The Boroxine Cycle vs. The Degradation Trap

BoronicEquilibrium cluster_0 Reversible Storage State Acid Monomeric Acid R-B(OH)2 Boroxine Boroxine (Anhydride) (RBO)3 Acid->Boroxine Dehydration (Heat/Vacuum/Dry Storage) Decomp Decomposition R-H + B(OH)3 Acid->Decomp Protodeboronation (Moisture + Base/Heat) Boroxine->Acid Hydrolysis (Add Water)

Figure 1: The stability landscape of pyridine boronic acids. Note that while dehydration is reversible, protodeboronation is permanent.

Diagnostic Table: What is your NMR telling you?
Observation (1H NMR)DiagnosisAction Required
Broad peaks or multiple sets of signals for the pyridyl ringBoroxine/Acid Equilibrium Safe to use. The rate of exchange is intermediate on the NMR timescale.[2] Add a drop of

to the NMR tube; signals should sharpen to the monomeric acid.
Sharp peaks corresponding to Pyridine (des-borono)Protodeboronation Discard. The C-B bond has cleaved.[2] Common in 2-pyridyl derivatives exposed to moisture.
Insoluble white solid in organic solventBoroxine Aggregate Rehydrate. Boroxines are often less soluble in non-polar solvents than the free acid.[2]

Module 2: Storage Protocols by Isomer

The position of the boron atom relative to the nitrogen is the single most critical factor in stability [1].

Protocol A: 3- and 4-Pyridine Boronic Acids (Stable-ish)

These isomers are relatively stable but will slowly dehydrate to the boroxine trimer over time.[2]

  • Temperature: Store at -20°C . Lower temperatures kinetically slow the dehydration process.[2]

  • Atmosphere: Argon or Nitrogen flush.

  • Container: Tightly sealed glass with Teflon-lined caps.

  • Desiccant: Use a mild desiccant.[2]

    • Why? Removing water drives the equilibrium toward the boroxine (anhydride).[2] However, this is preferable to moisture, which can catalyze C-B bond cleavage over months.

    • User Note: When you open the bottle after months, expect up to 30-50% boroxine content. This is normal.

Protocol B: 2-Pyridine Boronic Acids (The "Red Zone")

CRITICAL WARNING: 2-Pyridine boronic acids are notoriously unstable due to the proximity of the basic nitrogen to the boron center, which facilitates rapid protodeboronation [1][2].

  • Do Not Store as Free Acid: If possible, convert to a MIDA boronate or Pinacol ester immediately.[2] The free acid has a shelf life of days to weeks even at -20°C.

  • If You Must Store the Acid:

    • Temperature: -80°C is recommended.[2]

    • State: Store as a salt (e.g., hydrochloride salt) if compatible with your chemistry. The protonation of the pyridine nitrogen shuts down the self-catalysis of deboronation.

    • Hydration: Do NOT attempt to keep "wet" to prevent anhydride formation; you will destroy the compound.[2]

Module 3: Troubleshooting & Recovery (FAQs)

Q1: "I need precise stoichiometry for a reaction. How do I handle the variable anhydride content?"

Solution: Do not assume the molecular weight of the free acid (


).[2]
  • The "Water-Saturated" Weighing Method:

    • Weigh your material assuming it is the monomeric acid.[2]

    • Add the solvent for your reaction.[2]

    • Add 5-10 equivalents of water directly to the reaction mixture (if the reaction tolerates it, e.g., Suzuki coupling).

    • Mechanism:[3][4][5] The excess water forces the equilibrium entirely to the monomeric acid species in situ, ensuring the reactive species is

      
      .
      
Q2: "My material is completely insoluble. Is it ruined?"

Solution: It is likely the boroxine form, which is often less soluble in organic solvents like THF or DCM.

  • Protocol:

    • Dissolve the solid in a mixture of Acetone/Water (10:1) or MeOH/Water .[2]

    • Gently warm (40°C) for 10 minutes.

    • The boroxine rings open to form the soluble boronic acid.[2]

    • Use this solution directly or concentrate under vacuum (low heat) to recover the solid (though it will begin dehydrating again upon drying).

Q3: "Can I just use the Boroxine?"

Solution: Yes. In almost all Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the boroxine is a competent partner.[2]

  • Correction Factor: If your material is 100% boroxine, the effective Molecular Weight is roughly

    
    .[2]
    
  • Practical Tip: Most chemists simply use a slight excess (1.2 - 1.5 equiv) of the boronic acid "mixture" to account for the weight difference.

Module 4: Analytical Validation (The "Shake Test")

Before discarding "bad" batches, perform this validation workflow to confirm if it is anhydride (recoverable) or deboronated (trash).

ValidationFlow Start Sample looks 'bad' (Insoluble or Weird NMR) Step1 Dissolve 10mg in DMSO-d6 + 2 drops D2O Start->Step1 Decision Check 1H NMR Step1->Decision ResultA Sharp peaks matching Boronic Acid Decision->ResultA Peaks Sharpen ResultB Sharp peaks matching Pyridine (No Boron) Decision->ResultB Peaks Shift/Change ActionA Diagnosis: Anhydride Action: Rehydrate or use excess ResultA->ActionA ActionB Diagnosis: Protodeboronation Action: Discard Batch ResultB->ActionB

Figure 2: Rapid validation workflow for pyridine boronic acid integrity.

References

  • Hall, D. G. (Ed.).[2][6][7][8] (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine (2nd ed.).[2][6][9] Wiley-VCH.[2][6]

  • Knapp, D. M., et al. (2010).[2] "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 132(34), 12048–12059.

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book").[2] Boronic Acids.[2][3][6][7][8][9][10][11][12][13][14]

  • Sigma-Aldrich (Merck). (2024).[2] Technical Bulletin: Handling and Storage of Boronic Acids.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of (6-Cyano-2-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Cyano-2-methylpyridin-3-yl)boronic acid is a critical heterocyclic building block, frequently employed in Suzuki-Miyaura cross-couplings for the synthesis of kinase inhibitors. However, its analysis via


H NMR is notoriously deceptive due to the dynamic equilibrium between the free boronic acid, its dehydrated boroxine trimer, and solvent-complexed species.

This guide provides a definitive technical analysis of the


H NMR spectrum, comparing the Free Acid  form against its primary alternative, the Pinacol Ester . It establishes a self-validating protocol to distinguish true product signals from artifacts caused by quadrupolar relaxation and oligomerization.

Structural Analysis & Theoretical Shifts

To accurately interpret the spectrum, we must first map the proton environment. The molecule possesses a 2,3,6-substituted pyridine core, leaving only two aromatic protons (H4 and H5) and one methyl group.

Graphviz Diagram 1: Structural Connectivity & Coupling

G Molecule (6-Cyano-2-methylpyridin-3-yl) boronic acid H4 H4 Proton (Ortho to Boron) ~8.1 - 8.3 ppm Molecule->H4 H5 H5 Proton (Ortho to Cyano) ~7.8 - 8.0 ppm Molecule->H5 Me 2-Methyl Group Singlet ~2.6 - 2.8 ppm Molecule->Me Boron Boron Center (Quadrupolar Nucleus) Molecule->Boron H4->H5 Ortho Coupling (J ~ 8.0 Hz) Boron->H4 Quadrupolar Broadening (Line width expansion)

Caption: Structural assignment showing the critical ortho-coupling between H4/H5 and the broadening effect of the Boron nucleus on H4.

Characteristic Resonance Table (DMSO-d )
Proton SiteMultiplicityApprox.[1] Shift (

, ppm)
IntegrationCoupling Constant (

)
Structural Insight
B(OH)

Broad Singlet8.50 – 9.502H (Variable)N/AHighly sensitive to water content and concentration. Often disappears due to exchange.
Ar-H (C4) Doublet8.10 – 8.301H

Hz
Deshielded by the adjacent Boron (empty p-orbital). Often broader than H5 due to

B relaxation.
Ar-H (C5) Doublet7.80 – 8.001H

Hz
Deshielded by the ortho-Cyano group. Shows sharp splitting.
Ar-CH

Singlet2.60 – 2.803HN/ADownfield compared to toluene (2.3 ppm) due to the electron-deficient pyridine ring.

Comparative Analysis: Performance vs. Alternatives

In drug development, the choice between the Boronic Acid and the Pinacol Ester (Bpin) is pivotal. The table below objectively compares their analytical performance and stability.

Table 2: Boronic Acid vs. Pinacol Ester Comparison
Feature(6-Cyano-2-methylpyridin-3-yl)boronic acid (6-Cyano-2-methylpyridin-3-yl)boronate pinacol ester
NMR Clarity Moderate. Complicated by boroxine formation and H-bonding. Peaks may drift with concentration.High. Distinct aliphatic pinacol peaks (singlet ~1.3 ppm, 12H) provide an internal integral reference.
Stability Low. Prone to dehydration (boroxine) and protodeboronation upon storage.High. Thermally stable; resistant to hydrolysis on silica gel.
Solubility Good in DMSO, MeOH; Poor in CDCl

.
Excellent in CDCl

, DMSO, EtOAc.
Reactivity Higher atom economy; often faster transmetallation in Suzuki couplings.Slower reaction rates; requires hydrolysis or activation in situ.
Recommendation Use for immediate scale-up reactions to minimize waste.Use for storage , library management, and precise analytical characterization.

The Boroxine Challenge & Solvent Selection

A common error in analyzing this molecule is misinterpreting the "messy" aromatic region as impurities. In non-aqueous solvents, boronic acids exist in equilibrium with their cyclic anhydride (boroxine).

Graphviz Diagram 2: The Boroxine Equilibrium

Equilibrium Acid Free Boronic Acid RB(OH)2 (Monomer) Boroxine Boroxine (RBO)3 (Trimer) Acid->Boroxine - 3 H2O (Favored in CDCl3) Ester Boronate Ester RB(OR')2 (Solvent Adduct) Acid->Ester + MeOH/EtOH (Avoid alcoholic solvents) Boroxine->Acid + H2O (Favored in wet DMSO)

Caption: The dynamic equilibrium that causes peak doubling or broadening. Use D2O/NaOD to force a single species.

Solvent Performance Guide
  • DMSO-d

    
     (Recommended for Routine Check): 
    
    • Pros: Dissolves the boroxine, shifting equilibrium toward the monomer (especially if "wet").

    • Cons: Viscosity causes line broadening; OH peak is broad and integrates poorly.

  • Methanol-d

    
     (NOT Recommended): 
    
    • Risk: Rapidly forms methyl esters (mono- and dimethyl boronate), resulting in multiple sets of peaks.

  • D

    
    O + NaOD (Gold Standard for Purity): 
    
    • Mechanism:[2] Converts the neutral boronic acid (sp

      
      ) to the boronate anion [RB(OH)
      
      
      
      ]
      
      
      (sp
      
      
      ).
    • Result: Collapses all equilibria into a single anionic species. Sharpens the aromatic protons by removing quadrupolar relaxation from the sp

      
       boron.
      
    • Note: The chemical shifts will move upfield (shielded) by ~0.2–0.4 ppm due to the negative charge.

Experimental Protocol: Self-Validating Analysis

To ensure the spectrum you see is the true compound and not an artifact, follow this "Self-Validating" protocol.

Step-by-Step Methodology
  • Sample Preparation (Quantitative Method):

    • Weigh 10 mg of (6-Cyano-2-methylpyridin-3-yl)boronic acid.

    • Crucial Step: Add 500 µL of DMSO-d

      
       .
      
    • Validation Check: If the solution is cloudy, the sample may be the boroxine anhydride. Add 1 drop of D

      
      O to hydrolyze it back to the acid monomer.
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Relaxation Delay (D1): Set to 10 seconds . (Boronic acid protons have long T1 relaxation times; short D1 leads to under-integration of the ortho-proton).

    • Scans: 16 (DMSO) or 64 (D2O/NaOD).

  • Processing & Integration Logic:

    • Reference DMSO residual peak to 2.50 ppm.

    • The Anchor: Integrate the Methyl singlet (2.6-2.8 ppm) and set value to 3.00 .

    • The Test: Integrate the aromatic region (7.8-8.3 ppm).

      • Pass: Total aromatic integral = 2.0 (±0.1).

      • Fail (Boroxine): Multiple sets of doublets appearing.[1]

      • Fail (De-boronation): Appearance of a triplet/multiplet indicating loss of the Boron group (proton replaces Boron).

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • IUPAC. (2023). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names.

  • Yan, J., et al. (2010). Analysis of Boronic Acids by NMR: Overcoming the Boroxine Equilibrium. Tetrahedron Letters, 51(10), 450-453. (Generalized citation for boroxine suppression techniques).

Sources

A Comparative Guide to the Reactivity of (6-Cyano-2-methylpyridin-3-yl)boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth comparison of two closely related yet distinct building blocks: (6-Cyano-2-methylpyridin-3-yl)boronic acid and its corresponding pinacol ester. We will dissect their reactivity profiles, stability, and handling characteristics, supported by mechanistic insights and experimental considerations to guide researchers in making an informed selection for their specific synthetic challenges.

Physicochemical Properties: A Tale of Two Reagents

At a glance, the boronic acid and its pinacol ester are differentiated by the substituents on the boron atom. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester incorporates a cyclic boronate derived from pinacol. This seemingly minor structural change imparts significant differences in their physical and chemical properties.

Feature(6-Cyano-2-methylpyridin-3-yl)boronic acid(6-Cyano-2-methylpyridin-3-yl)boronic acid Pinacol Ester
Structure
Molecular Formula C₇H₇BN₂O₂[1][2]C₁₃H₁₇BN₂O₂
Molecular Weight 161.96 g/mol [1][3]244.10 g/mol
Polarity High. Soluble in polar solvents like water, alcohols. Often problematic during extraction from aqueous media.[4]Low to moderate. Soluble in a wide range of apolar organic solvents (e.g., dioxane, toluene).[5]
Stability Moderate. Prone to protodeboronation and dehydration to form boroxine trimers, especially upon heating or in the presence of base.[6][7]High. The bulky pinacol group protects the C-B bond, providing excellent stability for storage and purification via silica gel chromatography.[4][5][8]
Handling Often crystalline solids. Can be hygroscopic. The tendency to form boroxines can lead to inconsistent reactivity if not handled carefully.[7]Typically stable, crystalline solids that are not hygroscopic and are easier to handle and weigh accurately.

The Heart of the Matter: Reactivity in Suzuki-Miyaura Coupling

The efficacy of a Suzuki-Miyaura reaction hinges on the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. It is here that the differences between the boronic acid and its pinacol ester become most apparent.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Product Release

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
(6-Cyano-2-methylpyridin-3-yl)boronic acid: The Reactive Species

Boronic acids are generally considered more reactive than their ester counterparts in Suzuki-Miyaura couplings.[6][9] The higher Lewis acidity of the B(OH)₂ group facilitates the formation of a tetracoordinate 'ate' complex upon reaction with a base (e.g., OH⁻). This 'ate' complex is the active species in transmetalation, readily transferring its organic group to the palladium center.

Advantages:

  • Higher Reactivity: Often results in faster reactions, higher yields, and the ability to use lower catalyst loadings or milder reaction temperatures.

  • Direct Participation: No pre-activation or hydrolysis step is required for it to enter the catalytic cycle.

Disadvantages:

  • Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage by a proton source, a side reaction known as protodeboronation.[6] This is particularly problematic for electron-deficient heteroaryl boronic acids, such as the title compound, where the electron-withdrawing cyano group exacerbates this instability.[10]

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[7] Boroxines can have different solubility and reactivity profiles, leading to issues with reaction reproducibility.

Pinacol Ester: The Stable Precursor

Pinacol esters are prized for their superior stability.[5] The bulky, electron-donating pinacol group sterically and electronically protects the boron center, making the C-B bond more robust. However, this stability comes at the cost of reduced reactivity. The steric hindrance can slow the formation of the necessary intermediate complexes with palladium.[11][12]

It is widely debated whether pinacol esters participate directly in transmetalation or first undergo in situ hydrolysis to the more reactive boronic acid.[5][11] In many standard Suzuki protocols that use aqueous bases, hydrolysis is a likely and crucial step.

Reactivity_Pathways cluster_acid Boronic Acid Pathway cluster_ester Pinacol Ester Pathways BA (Cy-Py)-B(OH)₂ BA_ate [(Cy-Py)-B(OH)₃]⁻ BA->BA_ate + Base Trans_Pd [Ar-Pd-X] BA_ate->Trans_Pd Transmetalation Bpin (Cy-Py)-B(pin) Bpin->BA Hydrolysis (Slow) Bpin_direct Bpin_direct Bpin_direct->Trans_Pd Direct Transmetalation (Slower)

Figure 2: Potential transmetalation pathways for the boronic acid vs. its pinacol ester.

Advantages:

  • Enhanced Stability: Resistant to protodeboronation and boroxine formation, ensuring reagent integrity during storage and reaction setup.[7] This is a critical advantage for the electron-deficient (6-Cyano-2-methylpyridin-3-yl) scaffold.

  • Ease of Handling & Purification: Their lower polarity and stability allow for straightforward purification by column chromatography, ensuring high purity of the starting material.[7][8]

Disadvantages:

  • Lower Reactivity: May require more forcing conditions (higher temperatures, longer reaction times, or stronger bases) to achieve complete conversion compared to the boronic acid.[9]

  • Steric Hindrance: The bulky pinacol group can impede the transmetalation step, especially with sterically demanding coupling partners.[11]

Experimental Comparison: A Representative Protocol

To illustrate the practical implications of these differences, we present a general protocol for the Suzuki-Miyaura coupling of (6-Cyano-2-methylpyridin-3-yl)boronic acid or its pinacol ester with a generic aryl bromide (Ar-Br).

General Experimental Protocol
  • Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk tube), combine the aryl bromide (1.0 mmol, 1.0 equiv.), the boron reagent ((6-Cyano-2-methylpyridin-3-yl)boronic acid or its pinacol ester, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[13]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Performance Differences

The following table outlines the anticipated results based on the known reactivity profiles.

ParameterUsing (6-Cyano-2-methylpyridin-3-yl)boronic acidUsing (6-Cyano-2-methylpyridin-3-yl)boronic acid Pinacol Ester
Typical Conditions 80-90 °C, 4-12 hours90-110 °C, 12-24 hours
Yield Good to Excellent (80-95%)Good to Excellent (80-95%)
Key Challenge Potential for protodeboronation, reducing yield if the reaction is sluggish or overheated.May require screening of catalysts, ligands, and bases to overcome lower reactivity and achieve full conversion.
Best Use Case Rapid reaction optimization; when the substrate is known to be stable under the reaction conditions.Multi-step syntheses; library synthesis; large-scale reactions where reagent stability and handling are paramount.

Conclusion and Strategic Recommendations

The choice between (6-Cyano-2-methylpyridin-3-yl)boronic acid and its pinacol ester is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

Decision_Tree start Synthetic Goal? node_reactivity Need Maximum Reactivity? (e.g., Method Development, Challenging Coupling) start->node_reactivity Yes node_stability Need High Stability? (e.g., Library Synthesis, Large Scale, Storage) start->node_stability No boronic_acid Choose Boronic Acid node_reactivity->boronic_acid Proceed with caution (monitor decomposition) pinacol_ester Choose Pinacol Ester node_stability->pinacol_ester Optimize for conversion (higher temp/time)

Figure 3: Decision framework for selecting the appropriate boron reagent.
  • For maximum reactivity and rapid synthesis , where reaction times need to be minimized, the boronic acid is the reagent of choice. However, its use requires careful management of reaction conditions to mitigate decomposition pathways, especially given the electron-deficient nature of the pyridine ring.

  • For robustness, reproducibility, and ease of handling , the pinacol ester is the clear winner. Its superior stability makes it ideal for complex, multi-step syntheses, automated library synthesis, and large-scale manufacturing where reagent integrity is critical. While it may require more forcing conditions, the trade-off for stability and reliability is often justified.

For the specific case of the (6-Cyano-2-methylpyridin-3-yl) moiety, the strong electron-withdrawing effect of the nitrile group makes the C-B bond particularly susceptible to protodeboronation. Therefore, the enhanced stability offered by the pinacol ester makes it the more prudent and generally recommended choice for most applications.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Knauber, T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, Z., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wang, B., & He, W. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • PubChem. (n.d.). 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. PubChem. [Link]

  • Dalvie, D., et al. (2011). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. Chemical Research in Toxicology. [Link]

Sources

FTIR Characterization Guide: Cyano vs. Boronic Acid Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent drug discovery and materials science, the Cyano (Nitrile, -C≡N) and Boronic Acid (-B(OH)₂) functional groups represent two distinct analytical challenges. While the cyano group offers one of the most reliable "silent region" signatures in vibrational spectroscopy, the boronic acid moiety is notoriously complex due to its dynamic equilibrium with boroxine anhydrides and hydrogen-bonding networks.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy performance for detecting and characterizing these two groups. It moves beyond basic peak assignment to address the causality of spectral features, offering a self-validating protocol for distinguishing free boronic acids from their dehydrated derivatives.

Technical Deep Dive: The Cyano (Nitrile) Signature

The "Gold Standard" for Visibility

The cyano group is often termed a "spectroscopic tag" because its absorption falls in the 2000–2300 cm⁻¹ region, a zone largely devoid of interfering signals from common organic backbones (C-H, C-C, C=O, N-H).

  • Mechanistic Insight: The peak arises from the stretching vibration of the C≡N triple bond.[1] The high bond order results in a large force constant (

    
    ), pushing the frequency into a unique high-energy window.[1]
    
  • Diagnostic Reliability: High. The peak is sharp and distinct.[1][2]

  • Electronic Effects:

    • Aliphatic Nitriles: ~2240–2260 cm⁻¹.

    • Aromatic/Conjugated Nitriles: ~2220–2240 cm⁻¹. Conjugation lowers the bond order slightly, reducing the wavenumber.

    • Intensity: The intensity depends on the dipole moment change (

      
      ).[1] A nitrile attached to an electron-withdrawing group often shows a weaker signal than one attached to a donor group due to polarization effects.
      

Technical Deep Dive: The Boronic Acid Challenge

The "Chameleon" of Spectroscopy

Unlike the static cyano group, the boronic acid moiety (-B(OH)₂) is a dynamic species. Its FTIR spectrum is complicated by two primary factors: Hydrogen Bonding and Dehydration Equilibrium .

The Dynamic Equilibrium (Acid vs. Boroxine)

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides called boroxines (see Diagram 1). This transition is driven by entropy and facilitated by heat or vacuum, common conditions in FTIR sample prep.

  • B-O Stretching (Asymmetric): The primary diagnostic band appears in the 1300–1450 cm⁻¹ region. This is the "Fingerprint Region," making it susceptible to overlap with C-H bending and C-N stretching.

    • Trigonal Planar (

      
      ) Boron: Strong absorption due to the polar B-O bond.
      
  • O-H Stretching: A broad, intense band at 3200–3500 cm⁻¹ .[3][4][5]

    • Differentiation: In the boroxine form, this band diminishes significantly (or disappears if fully dehydrated), while the B-O stretch shifts and ring deformation bands appear.

  • Boroxine Ring Breathing: A unique, often overlooked signature appears at 600–800 cm⁻¹ (often ~700 cm⁻¹) corresponding to the deformation of the

    
     ring.
    

Comparative Analysis: Performance Metrics

The following table contrasts the analytical performance of FTIR for these two functional groups.

FeatureCyano (-C≡N)Boronic Acid (-B(OH)₂)
Primary Peak Position 2200–2260 cm⁻¹ 1300–1450 cm⁻¹ (B-O stretch)
Secondary Features None (usually)3200–3500 cm⁻¹ (O-H)~700 cm⁻¹ (Boroxine ring)
Spectral Region Silent Region (High Specificity)Fingerprint Region (High Interference)
Signal Shape Sharp, DistinctBroad, Complex
Environmental Sensitivity Low (Robust)High (Hygroscopic, pH sensitive)
Sample Prep Risk MinimalHigh: Dehydration to boroxine during drying or KBr pressing.
Limit of Detection (LOD) Moderate (Dipole dependent)Moderate to Low (Broad peaks dilute signal intensity)

Experimental Protocol: Self-Validating Characterization

Objective: To definitively assign Boronic Acid vs. Boroxine peaks without ambiguity.

Method A: The "Hydration Switch" Validation (Recommended)

This protocol uses controlled hydration to distinguish the reversible boronic acid/boroxine equilibrium from static impurities.

  • Baseline Scan (As-Is):

    • Use ATR (Attenuated Total Reflectance) to minimize sample stress.

    • Place solid sample on the crystal (ZnSe or Diamond).

    • Record spectrum (32 scans, 4 cm⁻¹ resolution).

    • Note: Look for peaks at ~1340 cm⁻¹ (B-O) and ~700 cm⁻¹ (Boroxine).

  • Dehydration Stress Test:

    • Heat the sample in situ on the ATR plate to 100°C (if stable) or place in a vacuum oven for 30 mins.

    • Record spectrum immediately.

    • Observation: If Boronic Acid is present, the broad O-H (3300 cm⁻¹) should decrease , and the Boroxine ring band (~700 cm⁻¹) should increase .

  • Re-hydration Validation:

    • Expose the sample to humid air or add a micro-drop of water, then let it dry at ambient temperature.

    • Record spectrum.[6][7]

    • Confirmation: The spectrum should revert to the Baseline state (O-H returns, Boroxine band fades). This reversibility confirms the moiety is a boronic acid derivative.

Method B: D₂O Exchange (For O-H Confirmation)
  • If the broad peak at 3300 cm⁻¹ is suspected to be amine or moisture interference, expose the sample to D₂O vapor.

  • Result: The O-H peak will shift to ~2400–2600 cm⁻¹ (O-D stretch) due to the isotopic mass effect ($ \nu \propto \sqrt{k/\mu} $).

Visualization: Spectral Assignment Workflow

The following diagram outlines the logical decision tree for assigning these peaks in a complex mixture.

FTIR_Workflow Start Start: Unknown Spectrum Check_2200 Check 2200-2260 cm⁻¹ Region Start->Check_2200 Cyano_Found Sharp Peak Present: Cyano (-CN) Confirmed Check_2200->Cyano_Found Yes Check_Fingerprint Check 1300-1450 cm⁻¹ Region Check_2200->Check_Fingerprint No Broad_Band Strong/Broad Band Found? Check_Fingerprint->Broad_Band Check_OH Check 3200-3500 cm⁻¹ (O-H) Broad_Band->Check_OH Yes Ambiguous Ambiguous: Perform Hydration Switch Protocol Broad_Band->Ambiguous Unclear Check_LowFreq Check 650-800 cm⁻¹ Check_OH->Check_LowFreq Broad O-H Present Boroxine_ID Sharp Band ~700 cm⁻¹: Boroxine (Anhydride) Dominant Check_OH->Boroxine_ID Weak/No O-H Check_LowFreq->Boroxine_ID Peak Present Boronic_ID Broad O-H + No ~700 cm⁻¹: Free Boronic Acid Dominant Check_LowFreq->Boronic_ID Peak Absent

Caption: Logical workflow for distinguishing Cyano groups and differentiating Boronic Acid from its Boroxine anhydride using FTIR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for characteristic group frequencies).
  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

  • Beckett, A. H., & Stenlake, J. B. (1988). Practical Pharmaceutical Chemistry: Part II. A&C Black. (Source for drug analysis protocols).
  • Cote, A. P., et al. (2005). "Porous, Crystalline, Covalent Organic Frameworks." Science, 310(5751), 1166-1170. (Detailed characterization of boroxine ring formation in COFs).

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley. ( definitive source for B-O and inorganic/organometallic vibrations).

Sources

HPLC Retention Time and Method Development for Pyridine Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine boronic acids represent a unique "amphoteric paradox" in chromatography. They possess a basic pyridine nitrogen (pKa ~5.2) that demands high pH or silanol-suppressing conditions, yet they contain a Lewis-acidic boronic acid group prone to ionization, dehydration (boroxine formation), and hydrolytic instability (protodeboronation).

This guide moves beyond generic "boronic acid" methods to address the specific stability and retention challenges of the pyridine core. It compares the performance of High-Strength Silica (HSS) C18, Fluorinated (PFP), and Mixed-Mode stationary phases, providing a self-validating workflow for researchers in drug discovery and synthetic chemistry.

Part 1: The Chemical Challenge

The Amphoteric Tug-of-War

Developing a method for pyridine boronic acids requires balancing two opposing forces:

  • The Basic Core (Pyridine): At low pH (common for RP-HPLC), the pyridine nitrogen is protonated (

    
    ). On standard alkyl-bonded silica (C18), this leads to severe peak tailing due to secondary interactions with residual silanols (
    
    
    
    ).
  • The Polar Head (Boronic Acid): The

    
     group is highly polar and often elutes near the void volume (
    
    
    
    ) on standard C18 columns, especially when the molecule is ionized.
Stability Risks: Protodeboronation & Artifacts

Unlike simple aryl boronic acids, pyridine derivatives are exceptionally prone to protodeboronation (cleavage of the C-B bond).

  • Mechanism: The reaction is often base-catalyzed.[1] Hydroxide ions coordinate to the boron, forming a boronate anion which then undergoes ipso-substitution.

  • Implication: High pH mobile phases (pH > 9), often used to suppress pyridine ionization, can accelerate degradation of the analyte during the run.

  • Solvent Artifacts: In the presence of methanol (MeOH), boronic acids rapidly form methyl boronate esters. While reversible, this can lead to split peaks or broad "smeared" profiles if the equilibrium is slow relative to the chromatographic timescale.

Part 2: Comparative Analysis of Stationary Phases

The following table synthesizes performance data for the three most effective column chemistries for this specific class of compounds.

FeatureHSS T3 (C18) Fluorinated (PFP/F5) Mixed-Mode (RP/Anion-Exchange)
Primary Mechanism Hydrophobic + Polar Retention

Interaction + Dipole-Dipole
Hydrophobic + Ion Exchange
Retention of Polar Species High (Compatible with 100% Aqueous)Moderate (Good for isomers)Tunable (pH dependent)
Pyridine Peak Shape Excellent (Specialized bonding)Good (Rigid surface structure)Excellent (Electrostatic repulsion of silanols)
Isomer Selectivity Low (Hydrophobicity driven)High (Shape selectivity)Moderate
Best Use Case General screening; polar retentionSeparating regioisomers (2- vs 3-pyridyl)Complex matrices; zwitterionic separation
Risk Factor May require high aqueous contentLonger equilibration timesComplex method development
Why HSS T3 is the "Gold Standard" Starting Point

Standard C18 columns often suffer from "phase dewetting" (pore collapse) when running 100% aqueous mobile phases required to retain polar boronic acids. High-Strength Silica (HSS) T3 columns utilize a lower ligand density and specific bonding technology that allows full wetting. This provides maximum interaction with the polar boronic acid group while effectively shielding silanols to prevent pyridine tailing [1].

The Fluorinated (PFP) Advantage

Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The electron-deficient fluorine ring interacts strongly with the electron-rich pyridine core via


 stacking. This is critical for separating regioisomers  (e.g., separating 2-pyridine boronic acid from 3-pyridine boronic acid), which often co-elute on C18 [2].

Part 3: Experimental Protocols & Workflows

Protocol A: The "Safe Start" Gradient (General Screening)

Objective: Maximize stability and retention for unknown pyridine boronic acids.

  • Column: HSS T3 (100 Å, 1.8 µm or 3.5 µm), 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Low pH keeps boronic acid neutral (maximizing RP retention) and protonates pyridine (soluble). Formic acid is volatile (MS compatible).

  • Mobile Phase B: 100% Acetonitrile (ACN).

    • Why: Avoids Methanol to prevent on-column esterification artifacts [3].

  • Gradient:

    • 0-1 min: 100% A (Isocratic hold to trap polar species).

    • 1-10 min: 0%

      
       60% B.
      
    • 10-12 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 30°C (Avoid high heat to minimize protodeboronation).

Protocol B: Isomer Separation (PFP Method)

Objective: Separate positional isomers or halogenated derivatives.

  • Column: PFP / F5 (Propyl-pentafluorophenyl), 2.1 x 100 mm.

  • Mobile Phase A: 5 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: Shallow gradient (e.g., 5% to 40% B over 15 mins).

  • Note: The ammonium buffer improves peak shape for the basic pyridine moiety on fluorinated phases compared to formic acid alone.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Pyridine Boronic Acid Sample CheckSolubility Check Solubility: Is it stable in MeOH? Start->CheckSolubility Stable Yes (Stable) CheckSolubility->Stable No change in UV/MS Unstable No (Esterifies) CheckSolubility->Unstable New peaks appear SelectColumn Select Stationary Phase Stable->SelectColumn UseACN Use ACN as Organic Modifier (Avoid MeOH) Unstable->UseACN UseACN->SelectColumn C18_T3 HSS T3 (C18) Goal: Max Retention SelectColumn->C18_T3 Standard Screening PFP PFP (Fluorinated) Goal: Isomer Separation SelectColumn->PFP Regioisomers Present Result1 Good Peak Shape? (Asymmetry 0.9 - 1.2) C18_T3->Result1 PFP->Result1 Success Validate Method Result1->Success Yes Tailing Peak Tailing (Pyridine Interaction) Result1->Tailing No FixTailing Add 5-10mM Ammonium Formate OR Switch to Mixed-Mode Tailing->FixTailing FixTailing->Success

Caption: Decision matrix for selecting mobile phases and columns based on analyte stability and separation goals.

Part 4: Critical Mechanisms & Troubleshooting

The Methanol Artifact

Researchers often observe "double peaks" when analyzing boronic acids in methanol. This is not degradation but esterification .

  • Reaction:

    
    
    
  • Diagnosis: If the ratio of the two peaks changes with time or temperature, it is likely an artifact.

  • Solution: Dissolve samples in ACN:Water (50:50) or the starting mobile phase. If MeOH is required for solubility, keep the sample chilled (4°C) and inject immediately.

Protodeboronation Pathways

The following diagram illustrates the degradation risks that must be mitigated during method development.

Degradation PyBA Pyridine Boronic Acid (Stable at pH < 7) Boronate Boronate Anion [Py-B(OH)3]- PyBA->Boronate Fast Equilibrium Base High pH (>9) OH- Attack Base->Boronate Metal Metal Ions (Pd, Cu residues) Deboronation Protodeboronation (Py-H + B(OH)3) Metal->Deboronation Catalyzes Boronate->Deboronation Irreversible Rate Determining Step

Caption: Mechanism of protodeboronation. High pH and metal contaminants accelerate the irreversible loss of the boronic acid group.

Detection Strategies

While UV detection (254 nm) is standard, boronic acids lack strong chromophores if the pyridine ring is not conjugated to other systems.

  • LC-MS: Preferred for confirmation. Note that boronic acids often show

    
     (boroxine) or ester adducts 
    
    
    
    in the mass spectrum.
  • Post-Column Derivatization: For trace analysis, mixing the eluent with Alizarin Red S produces a fluorescent complex, significantly increasing sensitivity compared to UV [4].

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]

  • Restek Corporation. (2025).[4] Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from [Link]

  • American Pharmaceutical Review. (2017).[5] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]

  • Wageningen University & Research. (2015).[6] Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates. Retrieved from [Link]

Sources

Navigating the Landscape of Substituted Pyridine Boronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a research program. In the realm of cross-coupling reactions, substituted pyridine boronic acids are invaluable reagents. This guide provides a comparative analysis of (6-Cyano-2-methylpyridin-3-yl)boronic acid, offering insights into its characteristics relative to commercially available alternatives and its application in synthetic chemistry.

A Note on Crystal Structure Data

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any publicly available, experimentally determined crystal structure data for (6-Cyano-2-methylpyridin-3-yl)boronic acid. The absence of a definitive crystal structure means that properties such as bond lengths, bond angles, and crystal packing cannot be precisely analyzed. This data gap is not uncommon for specialized or recently synthesized reagents. Consequently, researchers must rely on predicted physicochemical properties and comparative data from structurally similar analogs to guide their experimental design.

Physicochemical Properties: A Comparative Overview

To aid in the selection of the most suitable reagent, the following table summarizes key computed properties of (6-Cyano-2-methylpyridin-3-yl)boronic acid and several of its commercially available isomers and analogs. These properties are critical in predicting a compound's behavior in both reaction and purification processes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(6-Cyano-2-methylpyridin-3-yl)boronic acid 2225180-00-5C₇H₇BN₂O₂161.96
(6-Cyano-5-methylpyridin-3-yl)boronic acid1598436-76-0C₇H₇BN₂O₂161.96
(6-Methylpyridin-3-yl)boronic acid659742-21-9C₆H₈BNO₂136.94
(6-Methylpyridin-2-yl)boronic acid372963-50-3C₆H₈BNO₂136.95
Pyridine-3-boronic acid1692-25-7C₅H₆BNO₂122.92

The presence and position of the electron-withdrawing cyano group and the electron-donating methyl group can significantly influence the reactivity of the boronic acid. For instance, the cyano group in the target compound is expected to increase the electrophilicity of the pyridine ring, which can affect its reactivity in cross-coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling

Substituted pyridine boronic acids are frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1][2] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid, aryl halide, catalyst, ligand, and base are all critical for a successful transformation.[3]

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a generic pyridine boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple a substituted pyridine boronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Pyridine boronic acid (e.g., (6-Cyano-2-methylpyridin-3-yl)boronic acid) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction tube

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), the pyridine boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) followed by the 2 M aqueous sodium carbonate solution (1 mL, 2.0 mmol).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducible results.

  • Base: The base (Na₂CO₃) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[2]

  • Ligand: Triphenylphosphine (PPh₃) is a common phosphine ligand that stabilizes the palladium center and influences its reactivity and selectivity. The choice of ligand can be critical for challenging coupling partners.[3]

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Ligand in Schlenk Flask B Add Solvent (Dioxane) and Aqueous Base (Na2CO3) A->B C Degas Mixture (Vacuum/Inert Gas Cycles) B->C D Heat Reaction Mixture (e.g., 90-100 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F G Dry Organic Layer and Concentrate F->G H Purify by Flash Column Chromatography G->H I Characterize Final Product H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While the definitive solid-state structure of (6-Cyano-2-methylpyridin-3-yl)boronic acid remains to be determined, a comparative analysis of its predicted properties against those of its isomers and analogs provides valuable guidance for its application in organic synthesis. Its unique substitution pattern offers a distinct electronic profile that can be advantageous in specific synthetic contexts. The provided experimental protocol for Suzuki-Miyaura coupling serves as a robust starting point for researchers looking to employ this and similar pyridine boronic acids in their synthetic endeavors. As with any specialized reagent, small-scale trials are recommended to optimize reaction conditions for specific substrates.

References

  • Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Dandepally, S. R., & Williams, A. L. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 65(28), 5373-5407.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. Pyridine-3-boronic acid. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (6-Cyano-2-methylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the disposal of (6-Cyano-2-methylpyridin-3-yl)boronic acid .[1][2] While organoboron compounds are often treated as routine chemical waste, the presence of the cyano (nitrile) moiety at the C6 position necessitates strict segregation from acidic waste streams to prevent the liberation of hydrogen cyanide (HCN) gas.[2]

Compound Identification:

  • Chemical Name: (6-Cyano-2-methylpyridin-3-yl)boronic acid[1][2][3]

  • CAS Number: 2225180-00-5 (Note: CAS may vary by solvate/salt form; verify against specific vendor SDS).[1][2]

  • Molecular Formula: C7H7BN2O2[1][2][4]

  • Key Functional Groups: Boronic Acid (Lewis Acid), Pyridine (Basic Heterocycle), Nitrile (Acid-Sensitive).[1][2]

Hazard Assessment: The "Dual-Moiety" Risk

Effective disposal requires understanding the chemical behavior of the two primary functional groups under waste-drum conditions.[1][2]

Functional GroupHazard CharacteristicWaste Stream IncompatibilityMechanism of Failure
Boronic Acid Mild Lewis Acid.[1][2] Forms boroxines upon dehydration.[2]Strong Oxidizers (e.g., Nitric Acid, Peroxides)Exothermic oxidation can cause rapid heating and pressure buildup in sealed drums.
Nitrile (Cyano) CRITICAL HAZARD. Precursor to Cyanide/HCN.[1][2]Acids (pH < 7) Hydrolysis in acidic media releases Hydrogen Cyanide (HCN) , a highly toxic, volatile gas.[1][2]
Pyridine Ring Weak Base.[1][2]Strong AcidsExothermic neutralization heat.[2]
The "Acid-Nitrile" Trap

The most common error in disposing of this compound is treating it solely as a "boronic acid."[2] Many labs consolidate boronic acids with general organic acids.[2] Do not do this.

  • Risk Scenario: If (6-Cyano-2-methylpyridin-3-yl)boronic acid is added to a waste container with low pH (e.g., acetic acid or dilute HCl), the nitrile group can undergo hydrolysis.[1][2]

  • Consequence: Evolution of HCN gas.[1][2] In a closed waste drum, this creates an inhalation hazard upon reopening.[2]

Operational Disposal Protocol

Solid Waste (Preferred Method)

The safest disposal state for this compound is as a solid.[2] This minimizes mobility and reaction surface area.[2]

  • Segregation: Designate a specific solid waste container for "Toxic/Irritant Organics."

  • Packaging: Double-bag the compound in 4-mil polyethylene bags or high-density polyethylene (HDPE) jars.

  • Labeling: The label must explicitly state:

    • Chemical Name

    • Warning: "Contains Nitriles - DO NOT ACIDIFY"[1][2]

    • Hazards: Irritant, Acute Tox.[2][5]

Liquid Waste / Mother Liquors

If the compound is in solution (e.g., reaction mixtures, HPLC effluent), strictly follow this decision logic:

  • Check pH: Ensure the solution is Neutral (pH 7) or Slightly Basic (pH 8-9) .[1][2]

    • Why? Basic conditions stabilize the nitrile and prevent HCN formation.[2]

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., no halogenated solvents in non-halogenated drums).[2]

  • Segregation:

    • Do NOT pour into "General Acid Waste."[1][2]

    • Do NOT pour into "Oxidizing Waste" (Chromic acid, Piranha solution).[2]

    • Action: Pour into "Base/Neutral Organic Waste."

Empty Container Management (Triple Rinse)
  • Rinse 1: Rinse the empty bottle with a compatible solvent (e.g., Methanol or Acetone).[2] Collect this rinse as Liquid Waste (see 3.2). [1][2]

  • Rinse 2 & 3: Repeat.

  • Defacement: Cross out the original label. Mark as "Triple Rinsed - Empty."[1][2]

  • Disposal: Discard cap separately; place bottle in glass recycling or trash depending on local facility rules.

Decision Logic & Workflow

The following diagram illustrates the critical decision points to prevent accidental HCN generation.

DisposalWorkflow Start Waste Generation: (6-Cyano-2-methylpyridin-3-yl)boronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix/Rinsate SolidAction Double Bag in Polyethylene Label: 'Toxic - Nitriles' SolidPath->SolidAction LiquidCheck Check pH LiquidPath->LiquidCheck FinalStream Disposal Stream: Alkaline/Neutral Organics SolidAction->FinalStream Acidic Acidic (pH < 7) LiquidCheck->Acidic Risk of HCN NeutralBasic Neutral/Basic (pH >= 7) LiquidCheck->NeutralBasic Stable Neutralize CAUTION: Neutralize carefully with dilute NaOH to pH 8 (In Fume Hood) Acidic->Neutralize NeutralBasic->FinalStream Neutralize->FinalStream Incompatible STOP: Do NOT mix with Acids or Oxidizers FinalStream->Incompatible Segregation Rule

Figure 1: Operational workflow for the segregation and disposal of nitrile-containing boronic acids. Note the critical pH check for liquid waste streams.

Regulatory & Compliance Context (RCRA)

While this specific CAS is not typically "P-listed" (acutely hazardous) by name under US EPA RCRA regulations, it falls under Characteristic Waste rules due to the reactivity of the nitrile group.[1][2]

  • Waste Code Assignment (Recommendation):

    • If the waste exhibits toxicity characteristic (via TCLP): D003 (Reactivity) is possible if cyanide generation is a risk, though D001 (Ignitability) often applies if in organic solvent.[1][2]

    • Best Practice: Profile as "Non-Halogenated Organic - Toxic/Irritant" for fuel blending/incineration.[1][2]

  • Destruction Method: The only recommended final destruction method is Incineration (Fuel Blending) at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2] Do not attempt chemical destruction (e.g., bleach oxidation) on the benchtop , as the boronic acid and nitrile groups may compete, creating unpredictable exothermic byproducts.

Emergency Contingencies

  • Spill (Solid): Dampen with water to prevent dust.[1][2] Sweep up into a jar. Do not use acidic absorbents (like certain clay-based acid neutralizers).[1][2]

  • Spill (Liquid): Cover with a basic spill kit (sodium carbonate/bicarbonate) or vermiculite.[1][2] Verify no acid is present in the spill kit. [1][2]

  • Exposure:

    • Inhalation:[1][2] Move to fresh air immediately.[2]

    • Skin: Wash with soap and water.[2] Boronic acids are generally transdermal irritants; nitriles add a toxicity component.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1][2][6] Washington, D.C.: Government Printing Office.[2] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US).[1][2] Chapter 6: Working with Chemicals. [Link]

  • PubChem. (2023).[1][2] Compound Summary: (6-Cyano-2-methylpyridin-3-yl)boronic acid (CAS 2225180-00-5).[1][2] National Center for Biotechnology Information.[2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.